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  • Product: 2-methyl-1H-imidazole-4-carboxamide
  • CAS: 87326-30-5

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-methyl-1H-imidazole-4-carboxamide

Structure, Synthesis, and Applications in Medicinal Chemistry Executive Summary 2-methyl-1H-imidazole-4-carboxamide (CAS: 87326-30-5) is a pivotal heterocyclic building block in modern drug discovery. Structurally analog...

Author: BenchChem Technical Support Team. Date: March 2026

Structure, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

2-methyl-1H-imidazole-4-carboxamide (CAS: 87326-30-5) is a pivotal heterocyclic building block in modern drug discovery. Structurally analogous to 5-aminoimidazole-4-carboxamide (AIC)—a key intermediate in de novo purine biosynthesis—this compound serves as a robust scaffold for fragment-based drug design (FBDD). Its significance lies in the 2-methyl substitution, which modulates the lipophilicity and metabolic stability of the imidazole core while retaining the critical hydrogen-bonding motifs required for kinase hinge binding (e.g., TAK1, Syk) and androgen receptor modulation. This guide details its physicochemical profile, validated synthetic protocols, and reactivity patterns.[1]

Chemical Architecture & Properties

Electronic Structure and Tautomerism

The compound exists as a tautomeric equilibrium between the 1H- and 3H- isomers. While the 2-methyl group provides steric bulk, it does not lock the tautomer; however, in the solid state and specific solvent environments, the 1H-tautomer (4-carboxamide) is often the dominant species due to intermolecular hydrogen bonding networks involving the amide group.

Key Physicochemical Data:

PropertyValue / DescriptionSource/Note
CAS Number 87326-30-5Validated for amide
Molecular Formula C₅H₇N₃OMW: 125.13 g/mol
Melting Point 218–220 °CCrystalline solid [1]
pKa (Imidazole) ~7.85Est. (2-Me effect)
LogP ~ -0.6 to -0.3Hydrophilic
Solubility DMSO, MeOH, H₂O (Hot)Poor in Et₂O, Hexane
Tautomeric Equilibrium Diagram

The following diagram illustrates the rapid proton transfer between N1 and N3, which complicates regioselective alkylation but is essential for its function as a bioisostere in enzyme active sites.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Functional Implications T1 1H-Tautomer (2-methyl-1H-imidazole-4-carboxamide) T2 3H-Tautomer (2-methyl-1H-imidazole-5-carboxamide) T1->T2 Proton Shift (Fast) F1 H-Bond Donor (N-H) T1->F1 F2 H-Bond Acceptor (N:) T2->F2

Caption: Proton migration between N1 and N3 alters the H-bond donor/acceptor profile, critical for binding affinity.

Synthetic Methodologies

The most authoritative route for high-purity synthesis avoids the direct formylation of 2-methylimidazole, which often yields mixtures. Instead, a Hantzsch-type cyclization followed by ammonolysis is the preferred industrial and laboratory standard.

Validated Protocol: The Hantzsch Route

This pathway constructs the imidazole ring with the carboxylate functionality already in place, ensuring regiospecificity.

Step 1: Cyclization to Ethyl Ester

  • Reagents: Acetamidine hydrochloride, Ethyl bromopyruvate.

  • Solvent: Ethanol or Acetonitrile.

  • Conditions: Reflux, 4–6 hours.

Step 2: Ammonolysis to Carboxamide

  • Reagents: 7N Ammonia in Methanol (or aqueous NH₄OH).

  • Conditions: Sealed tube, 80°C, 12–24 hours.

Detailed Workflow Diagram

Synthesis Acetamidine Acetamidine HCl (CAS 124-42-5) Ester Intermediate: Ethyl 2-methyl-1H-imidazole-4-carboxylate (CAS 87326-25-8) Acetamidine->Ester Cyclization (EtOH, Reflux, -HBr, -H2O) Bromopyruvate Ethyl Bromopyruvate (CAS 70-23-5) Bromopyruvate->Ester Cyclization (EtOH, Reflux, -HBr, -H2O) Product Target: 2-methyl-1H-imidazole-4-carboxamide (CAS 87326-30-5) Ester->Product Ammonolysis (NH3/MeOH, 80°C) Note1 Avoids regioselectivity issues of direct alkylation Ester->Note1

Caption: Stepwise construction of the imidazole core ensuring correct placement of the carboxamide moiety.

Experimental Procedure (Bench-Scale)
  • Cyclization: Dissolve acetamidine hydrochloride (10 mmol) in ethanol (20 mL). Add ethyl bromopyruvate (10 mmol) dropwise. Heat to reflux for 6 hours. Cool, concentrate in vacuo, and neutralize with NaHCO₃ to precipitate ethyl 2-methyl-1H-imidazole-4-carboxylate . Recrystallize from EtOAc/Hexane.

  • Amidation: Suspend the ester (5 mmol) in 7N NH₃ in MeOH (10 mL). Seal in a pressure tube and heat at 80°C overnight. Cool to 0°C; the product often crystallizes directly. Filter and wash with cold methanol to yield 2-methyl-1H-imidazole-4-carboxamide as an off-white solid (MP: 218–220°C) [1][2].

Applications in Drug Discovery

Kinase Inhibition (TAK1 & Syk)

The 2-methyl-imidazole-4-carboxamide scaffold acts as a bioisostere for the hinge-binding region of ATP.

  • TAK1 Inhibitors: The imidazole nitrogen (N3) accepts a hydrogen bond from the hinge region backbone, while the carboxamide NH₂ donates to the gatekeeper residue. The 2-methyl group fills the hydrophobic pocket, enhancing potency compared to the unsubstituted analog [3].

  • Syk Inhibitors: Used as a core scaffold where N-alkylation at N1 introduces selectivity-determining tails [4].

Androgen Receptor (AR) Modulation

Derivatives of this compound have been identified as selective androgen receptor modulators (SARMs).[2] The carboxamide group is critical for establishing electrostatic interactions within the ligand-binding domain (LBD) of the AR, while the 2-methyl group restricts conformational flexibility, reducing entropic penalties upon binding [5].

Fragment-Based Drug Design (FBDD)

Due to its low molecular weight (125.13 Da) and high ligand efficiency (LE), this compound is an ideal "fragment" for screening.

  • Vector 1 (N1): Available for alkylation to extend into the solvent-exposed region.

  • Vector 2 (C4-Amide): Can be dehydrated to a nitrile or modified to a heterocycle (e.g., oxadiazole).

References

  • Sigma-Aldrich/Merck. Product Specification: 2-methyl-1H-imidazole-4-carboxamide (CAS 87326-30-5).Link

  • Finetech Industry. Ethyl 2-methyl-1H-imidazole-4-carboxylate (CAS 87326-25-8) Synthesis Data.Link

  • National Institutes of Health (NIH). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. PubChem / ACS Med. Chem. Lett. Link

  • European Patent Office. Imidazolyl Analogs as Syk Inhibitors (EP 2863913 B1).Link

  • Google Patents. Androgen Receptor Modulating Compounds (US 8975254 B2).Link

Sources

Exploratory

Technical Guide: Ionization & Physicochemical Profile of 2-Methyl-1H-imidazole-4-carboxamide

The following technical guide details the physicochemical properties, ionization behavior, and experimental characterization of 2-methyl-1H-imidazole-4-carboxamide . This guide is structured to serve researchers requirin...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, ionization behavior, and experimental characterization of 2-methyl-1H-imidazole-4-carboxamide .

This guide is structured to serve researchers requiring precise data on ionization constants (pKa) and solubility profiles for drug formulation, metabolite identification, and synthetic optimization.

Executive Summary & Molecular Identity[1]

2-methyl-1H-imidazole-4-carboxamide is a functionalized imidazole derivative often encountered as a synthetic building block, a degradation impurity in imidazotetrazine drugs (e.g., Temozolomide analogs), or a fragment in purine biosynthesis studies.

Its behavior in solution is governed by the interplay between the electron-donating methyl group at position C2 and the electron-withdrawing carboxamide group at position C4. This "push-pull" electronic system creates a unique ionization profile compared to the parent imidazole.

Molecular Specifications
PropertyDetail
IUPAC Name 2-methyl-1H-imidazole-4-carboxamide
Molecular Formula C₅H₇N₃O
Molecular Weight 125.13 g/mol
Core Scaffold Imidazole (Amphoteric)
Substituents C2: Methyl (-CH₃, +I effect)C4: Carboxamide (-CONH₂, -M/-I effect)
Key Characteristics Amphoteric, Tautomeric, Hydrogen Bond Donor/Acceptor

Theoretical pKa Derivation (SAR Analysis)

Precise experimental pKa values for this specific derivative are often absent from general databases. Below is a Structure-Activity Relationship (SAR) derivation based on validated Hammett constants and analogous structures.

The Basic pKa (Protonation of N3)

The basic pKa refers to the protonation of the pyridinic nitrogen (N3) to form the imidazolium cation.

  • Parent Imidazole pKa: ~6.95 – 7.00.

  • Effect of 2-Methyl Group (+I): The methyl group is electron-donating via induction. In 2-methylimidazole, this raises the pKa to 7.85 (+0.85 units).

  • Effect of 4-Carboxamide Group (-M): The amide is strongly electron-withdrawing via resonance and induction. In imidazole-4-carboxamide, the pKa drops to approximately 3.6 – 4.0 .

  • Combined Effect: The 2-methyl group partially counteracts the strong withdrawal of the amide.

    • Calculation:

      
      
      

Estimated Basic pKa (


): 4.5 – 4.9 
Implication: At physiological pH (7.4), the molecule exists primarily in its neutral form, unlike unsubstituted imidazole which is partially protonated.
The Acidic pKa (Deprotonation of N1-H)

The acidic pKa refers to the loss of the proton from the pyrrolic nitrogen (N1) to form the imidazolate anion.

  • Parent Imidazole pKa: ~14.2 (Very weak acid).

  • Effect of 4-Carboxamide: Stabilizes the resulting anion via resonance (delocalization of negative charge onto the amide oxygen), significantly lowering the pKa.

  • Effect of 2-Methyl: Slightly destabilizes the anion (electron donation), marginally raising the pKa.

Estimated Acidic pKa (


): 10.8 – 11.5 
Implication: The molecule will only form the anionic species in highly alkaline conditions (pH > 11).
Summary of Ionization Constants
Species TransitionEstimated pKaPhysiological State (pH 7.4)
Cation

Neutral
(

)
4.7 ± 0.3 Neutral (>99%)
Neutral

Anion
(

)
11.2 ± 0.5 Neutral (>99%)

Ionization Mechanisms & Tautomerism

The ionization of 2-methyl-1H-imidazole-4-carboxamide is complicated by annular tautomerism. The proton on the ring nitrogens can migrate between N1 and N3. The presence of the carboxamide group at C4 typically favors the 1H-tautomer (1,4-disubstituted) over the 3H-tautomer (1,5-disubstituted) in the neutral state due to hydrogen bonding opportunities and steric factors.

Visualization: Ionization Pathway

The following diagram illustrates the transition from the protonated cation (low pH) to the neutral zwitterionic/tautomeric forms (neutral pH) and finally to the anion (high pH).

IonizationPathway cluster_resonance Anion Stabilization Factors Cation CATION (pH < 4) Protonated at N3 (+ Charge) Neutral NEUTRAL SPECIES (pH 5-10) Dominant Form (Tautomeric Equilibrium) Cation->Neutral  -H+ (pKa1 ≈ 4.7)   Anion ANION (pH > 11.5) Deprotonated at N1 (- Charge) Neutral->Anion  -H+ (pKa2 ≈ 11.2)   Factor1 Resonance withdrawal by Carboxamide Factor1->Anion Stabilizes Factor2 Inductive donation by 2-Methyl Factor2->Anion Destabilizes

Figure 1: Stepwise ionization pathway of 2-methyl-1H-imidazole-4-carboxamide showing the transition from cationic to anionic states governed by derived pKa values.

Experimental Protocols for pKa Determination

To validate the theoretical values derived above, two complementary methods are recommended. The Potentiometric Titration is the primary standard, while UV-Vis Spectrophotometry is used for low-solubility conditions or validation.

Method A: Potentiometric Titration (Standard)

This method is suitable for concentrations >1 mM and relies on the buffering capacity of the imidazole ring.

Reagents:

  • Analyte: 2-methyl-1H-imidazole-4-carboxamide (>98% purity).

  • Titrant: 0.1 M NaOH (carbonate-free) and 0.1 M HCl.

  • Solvent: Degassed HPLC-grade water (maintain ionic strength with 0.1 M KCl).

Protocol:

  • Preparation: Dissolve 50 mg of analyte in 50 mL of 0.1 M KCl solution.

  • Acidification: Adjust initial pH to ~2.5 using 0.1 M HCl to ensure the molecule is fully protonated (Cationic state).

  • Titration: Titrate with 0.1 M NaOH using an autotitrator (e.g., Mettler Toledo or Metrohm). Add titrant in 10 µL increments.

  • Data Collection: Record pH vs. Volume of titrant. Allow electrode stabilization (drift < 0.5 mV/min) between additions.

  • Analysis: Plot the first derivative (

    
    ) to identify inflection points.
    
    • Inflection 1: Neutralization of excess HCl.

    • Half-Equivalence Point 1: Corresponds to

      
       (Cation 
      
      
      
      Neutral).
    • Half-Equivalence Point 2: Corresponds to

      
       (Neutral 
      
      
      
      Anion).
Method B: UV-Vis Spectrophotometric Titration (Validation)

This method is superior if the compound has low aqueous solubility or if pKa values are extremely low/high (<3 or >11).

Rationale: The conjugation of the imidazole ring with the carboxamide changes the UV absorption spectrum (bathochromic shift) upon ionization.

Protocol:

  • Stock Solution: Prepare a 50 µM stock solution of the analyte in buffers ranging from pH 2.0 to 13.0 (0.5 pH increments).

  • Scanning: Acquire UV spectra (200–400 nm) for each pH buffer.

  • Wavelength Selection: Identify the

    
     that shows the greatest change in absorbance between acidic and basic forms.
    
  • Calculation: Plot Absorbance vs. pH at the selected wavelength. Fit the data to the Henderson-Hasselbalch equation:

    
    
    Where 
    
    
    
    is absorbance at specific pH,
    
    
    is absorbance of the protonated form, and
    
    
    is absorbance of the deprotonated form.

Implications for Drug Development

Understanding the ionization of 2-methyl-1H-imidazole-4-carboxamide is critical for:

  • Solubility & Formulation:

    • At pH 7.4 , the molecule is neutral and likely exhibits its lowest aqueous solubility (intrinsic solubility,

      
      ).
      
    • To formulate a liquid solution, pH must be adjusted below 4.0 or above 11.5 to generate charged species (salt forms), which are significantly more soluble.

  • HPLC Method Development:

    • Retention Time: In Reverse Phase HPLC (C18), the neutral form (pH 7) will retain longer than the ionized forms.

    • Mobile Phase: Buffers should be set at least 1.5 units away from the pKa (e.g., pH 2.5 or pH 9.0) to prevent peak tailing caused by rapid proton exchange.

  • Metabolic Stability:

    • The electron-withdrawing amide makes the ring less susceptible to oxidative metabolism compared to alkyl-imidazoles, but the amide itself may be subject to hydrolysis by amidases, generating the corresponding carboxylic acid (CAS: 1457-58-5).

Workflow: Solubility Optimization

SolubilityLogic Start Formulation Requirement CheckPH Target pH Check Start->CheckPH Neutral pH 5.0 - 10.0 Species: Neutral Solubility: LOW (Precipitation Risk) CheckPH->Neutral Physiological Acidic pH < 4.5 Species: Cationic Solubility: HIGH (Salt formation) CheckPH->Acidic Acidic Formulation Basic pH > 11.5 Species: Anionic Solubility: HIGH (Salt formation) CheckPH->Basic Basic Formulation

Figure 2: Decision matrix for solubility optimization based on pH-dependent ionization states.

References

  • PubChem Compound Summary. (2025). 2-methyl-1H-imidazole-4-carboxylic acid (CAS 1457-58-5).[1] National Center for Biotechnology Information.

  • Storey, B. T., et al. (1964).[2] Imidazoles. II.[3] Ionization Constants of Some Substituted Imidazoles. The Journal of Organic Chemistry.[2][4] (Fundamental SAR data for imidazole substitution).

  • Rezaei-Sameti, R. (2012). Calculation of the pKa of Imidazole Carboxylic Esters Using ab initio, DFT and PCM-UAHF models. Asian Journal of Chemistry.[5] (Computational validation of carboxamide/ester electronic withdrawal effects).

  • FDA Center for Drug Evaluation and Research. (2003). Temozolomide (Temodar) Clinical Pharmacology and Biopharmaceutics Review.

Sources

Foundational

An In-depth Technical Guide to the Hydrogen Bonding Potential of 2-methyl-1H-imidazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals Abstract Hydrogen bonding is a critical determinant of molecular recognition, crystal packing, and the pharmacokinetic and pharmacodynamic properties of act...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrogen bonding is a critical determinant of molecular recognition, crystal packing, and the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients. This guide provides a comprehensive technical analysis of the hydrogen bonding potential of 2-methyl-1H-imidazole-4-carboxamide, a heterocyclic compound of interest in medicinal chemistry. While direct experimental data for this specific molecule is limited, this document synthesizes information from closely related analogues and established chemical principles to predict its hydrogen bonding behavior. Furthermore, it outlines the key experimental and computational methodologies required to empirically validate these predictions, offering a roadmap for future research and application.

Introduction: The Central Role of Hydrogen Bonding in Molecular Design

In the landscape of drug discovery and materials science, the hydrogen bond, though relatively weak compared to covalent bonds, reigns supreme in dictating the specificity of molecular interactions. These directional interactions, arising from the electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom, are fundamental to the structure of proteins, the binding of ligands to their receptors, and the stability of crystal lattices. An understanding of a molecule's hydrogen bonding potential is therefore not merely academic but a crucial prerequisite for rational drug design and the engineering of novel materials.

2-methyl-1H-imidazole-4-carboxamide presents a compelling case study due to its combination of a substituted imidazole ring and a carboxamide functional group, both of which are prolific participants in hydrogen bonding networks.

Molecular Structure and Hydrogen Bonding Sites

The structure of 2-methyl-1H-imidazole-4-carboxamide (C₅H₇N₃O) incorporates multiple functional groups capable of acting as hydrogen bond donors and acceptors[1]. A thorough analysis of its molecular architecture is the first step in mapping its interaction potential.

Hydrogen Bond Donors:

  • Imidazole N-H: The proton on the imidazole ring nitrogen is a primary hydrogen bond donor.

  • Amide N-H₂: The two protons on the amide nitrogen are also strong hydrogen bond donors.

Hydrogen Bond Acceptors:

  • Imidazole N: The lone pair on the sp²-hybridized nitrogen of the imidazole ring is a potent hydrogen bond acceptor.

  • Carbonyl Oxygen (C=O): The oxygen of the carboxamide group is a strong hydrogen bond acceptor.

SiteTypeMultiplicity
Imidazole N-HDonor1
Amide N-HDonor2
Imidazole (pyridinic) NAcceptor1
Carbonyl OAcceptor1

A summary of the potential hydrogen bond donor and acceptor sites in 2-methyl-1H-imidazole-4-carboxamide.

The presence of both donor and acceptor sites within the same molecule opens up the possibility of forming extensive intermolecular hydrogen bonding networks, leading to dimers, chains, or more complex three-dimensional structures in the solid state[2][3].

Predicted Hydrogen Bonding Patterns: Insights from Analogous Structures

While a crystal structure for 2-methyl-1H-imidazole-4-carboxamide is not publicly available, we can infer its likely hydrogen bonding motifs by examining related compounds. Imidazole and its derivatives are well-known to form one-dimensional chains through N-H···N hydrogen bonds[4]. The presence of the carboxamide group, however, introduces competing hydrogen bonding sites.

It is highly probable that the carboxamide group will engage in the formation of a dimeric structure through N-H···O=C hydrogen bonds, a common motif for primary amides. This could then be further extended into a larger network by the imidazole N-H and the pyridinic nitrogen.

G cluster_0 Molecule A cluster_1 Molecule B A 2-methyl-1H-imidazole-4-carboxamide B 2-methyl-1H-imidazole-4-carboxamide A->B N-H(amide)···O=C B->A N-H(amide)···O=C

A potential dimeric interaction between two molecules of 2-methyl-1H-imidazole-4-carboxamide mediated by the carboxamide groups.

Furthermore, the imidazole N-H of one dimer could interact with the pyridinic nitrogen of an adjacent dimer, leading to the formation of tapes or sheets.

Experimental Characterization of Hydrogen Bonding

To empirically determine the hydrogen bonding behavior of 2-methyl-1H-imidazole-4-carboxamide, a suite of experimental techniques should be employed.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for unequivocally determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions, including hydrogen bonds[5].

Protocol:

  • Crystal Growth: Grow single crystals of 2-methyl-1H-imidazole-4-carboxamide suitable for X-ray diffraction. This can be achieved through slow evaporation from a suitable solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a single crystal on a goniometer and collect diffraction data using a modern X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

  • Analysis: Analyze the refined structure to identify all intermolecular hydrogen bonds, detailing their donor-acceptor distances and angles.

G cluster_workflow X-ray Crystallography Workflow synthesis Synthesis of 2-methyl-1H-imidazole-4-carboxamide crystal_growth Crystal Growth synthesis->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution analysis Hydrogen Bond Analysis structure_solution->analysis

A generalized workflow for the characterization of hydrogen bonding using X-ray crystallography.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for probing hydrogen bonding in both the solid and solution states. The formation of a hydrogen bond weakens the X-H covalent bond, resulting in a red-shift (lower frequency) and broadening of the corresponding stretching vibration in the infrared spectrum[6][7].

Protocol:

  • Sample Preparation: Prepare samples of 2-methyl-1H-imidazole-4-carboxamide as a KBr pellet (for solid-state analysis) and as solutions of varying concentrations in a non-polar solvent (e.g., CCl₄) to study intermolecular interactions.

  • Data Acquisition: Record the FTIR spectra over the range of 4000-400 cm⁻¹.

  • Spectral Analysis: Analyze the N-H and C=O stretching regions. The appearance of new, lower frequency bands upon increasing concentration in solution is indicative of intermolecular hydrogen bonding.

Vibrational ModeExpected Frequency (Free)Expected Frequency (H-bonded)
Imidazole N-H Stretch~3500 cm⁻¹3200-3400 cm⁻¹ (broad)
Amide N-H Stretch~3400-3500 cm⁻¹3100-3300 cm⁻¹ (broad)
Carbonyl C=O Stretch~1680 cm⁻¹~1650 cm⁻¹

Expected FTIR frequency shifts for key functional groups in 2-methyl-1H-imidazole-4-carboxamide upon hydrogen bond formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, is highly sensitive to the chemical environment of protons and can provide valuable information about hydrogen bonding[8][9]. Protons involved in hydrogen bonds are deshielded and resonate at a higher chemical shift (downfield).

Protocol:

  • Sample Preparation: Prepare a series of solutions of 2-methyl-1H-imidazole-4-carboxamide in a non-polar, deuterated solvent (e.g., CDCl₃) at varying concentrations.

  • Data Acquisition: Record the ¹H NMR spectra for each concentration.

  • Data Analysis: Monitor the chemical shifts of the imidazole N-H and amide N-H protons. A downfield shift with increasing concentration is strong evidence for intermolecular hydrogen bonding. Temperature-dependent NMR studies can also be performed; the chemical shifts of hydrogen-bonded protons are typically temperature-dependent.

Computational Modeling of Hydrogen Bonding

In the absence of experimental data, and as a complement to it, computational methods can provide deep insights into the hydrogen bonding capabilities of a molecule.

Density Functional Theory (DFT)

DFT calculations can be used to determine the optimized geometry of 2-methyl-1H-imidazole-4-carboxamide and its hydrogen-bonded dimers or larger clusters. This allows for the calculation of interaction energies and the characterization of the geometric parameters of the hydrogen bonds.

Methodology:

  • Model Building: Construct the 3D structure of the monomer and potential hydrogen-bonded dimers.

  • Geometry Optimization: Perform geometry optimization calculations using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Energy Calculation: Calculate the binding energy of the hydrogen-bonded complexes, correcting for basis set superposition error (BSSE).

  • Vibrational Analysis: Perform frequency calculations to confirm that the optimized structures correspond to energy minima and to predict the vibrational spectra, which can be compared with experimental FTIR data.

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM analysis of the calculated electron density can provide a rigorous definition of a hydrogen bond and quantify its strength[10]. The presence of a bond critical point (BCP) between a hydrogen donor and acceptor is a key indicator of a hydrogen bonding interaction.

Implications for Drug Development and Materials Science

The robust hydrogen bonding potential of 2-methyl-1H-imidazole-4-carboxamide has significant implications for its application:

  • Drug Development: The ability to form specific hydrogen bonds with biological targets is a cornerstone of rational drug design. The multiple donor and acceptor sites on this molecule could allow for high-affinity and selective binding to protein active sites. However, extensive intermolecular hydrogen bonding can also lead to poor solubility and permeability, which are critical considerations in drug development.

  • Materials Science: The directional nature of the hydrogen bonds in 2-methyl-1H-imidazole-4-carboxamide could be exploited to create self-assembling supramolecular structures with defined architectures, such as one-dimensional tapes or two-dimensional sheets. These materials could have applications in crystal engineering and the development of functional organic materials.

Conclusion

2-methyl-1H-imidazole-4-carboxamide is a molecule rich in hydrogen bonding potential, with multiple donor and acceptor sites that can lead to the formation of complex and stable intermolecular networks. While direct experimental data is currently lacking, a combination of insights from analogous structures and established chemical principles allows for a robust prediction of its behavior. The experimental and computational workflows detailed in this guide provide a clear path forward for the empirical characterization of its hydrogen bonding properties. A thorough understanding of these interactions is paramount for harnessing the full potential of this and similar molecules in the fields of medicinal chemistry and materials science.

References

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  • Experimental Methods and Techniques | Understanding Hydrogen Bonds. (2020). Books Gateway. [Link]

  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. (N.D.). CONICET. [Link]

  • Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. (N.D.). Journal of Chemical Reviews. [Link]

  • Hydrogen-1 NMR study of the hydrogen bonding of modified nucleosides. (N.D.). ProQuest. [Link]

  • One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. (N.D.). PMC. [Link]

  • Adjacent hydrogen bond donors and acceptors often resulted in dimers. (N.D.). ResearchGate. [Link]

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  • Crystal Structure of 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)-N. (N.D.). [Link]

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  • Observation of the Imidazole-Imidazolium Hydrogen Bonds Responsible for Selective Proton Conductance in the Influenza A M2 Channel. (N.D.). PMC. [Link]

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  • Imidazole and 1-Methylimidazole Hydrogen Bonding and Nonhydrogen Bonding Liquid Dynamics: Ultrafast IR Experiments. (2019). Stanford University. [Link]

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  • Some Brief Notes on Theoretical and Experimental Investigations of Intramolecular Hydrogen Bonding. (2016). MDPI. [Link]

  • Experimental and computational approach to the rational monitoring of hydrogen-bonding interaction of 2-Imidazolidinethione with DNA and guanine. (2010). PubMed. [Link]

  • Hydrogen-Bond Networks and Comprehensive Characterization of 2-(piperazin-4-ium-1-yl)ethan-amine and 1-benzyl-2-methyl-imidazol-3-ium 2,4,6-trinitrophenolate Salts: Crystal Design, DFT insights, and Biological Assessment. (2026). ResearchGate. [Link]

  • 2-Methyl-1H-imidazole-4-carboxaldehyde. (N.D.). PubChem. [Link]

  • An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid. (N.D.). RSC Publishing. [Link]

  • FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. (N.D.). Prime Scholars. [Link]

  • Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine. (2023). Crystal Growth & Design - ACS Publications. [Link]

  • Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). (N.D.). ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 2-Methyl-1H-imidazole-4-carboxamide in De Novo Purine Synthesis

Introduction Purine analogues form the backbone of numerous FDA-approved therapeutics, functioning primarily as kinase inhibitors, antiviral agents, and antimetabolites in oncology. The de novo construction of the purine...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Purine analogues form the backbone of numerous FDA-approved therapeutics, functioning primarily as kinase inhibitors, antiviral agents, and antimetabolites in oncology. The de novo construction of the purine scaffold historically relies on the annulation of a pyrimidine ring onto a pre-functionalized imidazole precursor. In this context, 2-methyl-1H-imidazole-4-carboxamide and its reactive intermediate, 5-amino-2-methyl-1H-imidazole-4-carboxamide, serve as highly versatile synthons for drug development.

By utilizing a 2-methylated imidazole precursor, chemists can selectively direct the formation of 8-methylpurine analogues. The introduction of an 8-methyl group significantly alters the steric bulk and electronic distribution of the purine ring, which can enhance resistance to enzymatic cleavage by purine nucleoside phosphorylase (PNP) and improve target selectivity against specific adenosine receptor subtypes or mutant kinases.

Mechanistic Rationale & Causality

To construct the purine core (specifically 1H-purin-6(9H)-ones), the imidazole precursor must possess adjacent nucleophilic centers—typically a 5-amino group and a 4-carboxamide group. If starting directly from the base scaffold of 2-methyl-1H-imidazole-4-carboxamide, the ring must first be aminated at the C5 position. The resulting 5-amino-2-methyl-1H-imidazole-4-carboxamide then undergoes a condensation-cyclization sequence with a one-carbon electrophile.

Causality in Reagent Selection: Triethyl orthoformate is preferred over formic acid for the cyclization step because it avoids the generation of water, which can hydrolyze delicate intermediate imines. The reaction is typically conducted in the presence of acetic anhydride. Acetic anhydride is not merely a solvent; it actively reacts with the orthoester to generate diethoxymethyl acetate, a highly reactive electrophilic species. This intermediate accelerates the initial nucleophilic attack by the 5-amino group. Subsequent intramolecular attack by the carboxamide nitrogen yields the pyrimidine ring, completing the purine bicyclic system[1].

Causality in Temperature Control: When synthesizing the 5-amino reactive intermediate via the reduction of a nitro-precursor, temperature control is critical. Reducing the intermediate at lower temperatures (e.g., 15 °C rather than 35 °C) using sodium thiosulfate significantly improves the yield, prevents the formation of dark, polymeric byproducts, and preserves the integrity of the highly sensitive aminoimidazole[1].

Experimental Protocols

Protocol: Synthesis of the 8-Methylpurine Core via Pyrimidine Annulation

This protocol provides a self-validating system for converting 5-amino-2-methyl-1H-imidazole-4-carboxamide into an 8-methyl-1H-purin-6(9H)-one derivative.

Materials:

  • 5-Amino-2-methyl-1H-imidazole-4-carboxamide (1.0 eq)

  • Triethyl orthoformate (3.0 eq)

  • Acetic anhydride (solvent/catalyst, 5 volumes)

Step-by-Step Methodology:

  • Reagent Mixing : Suspend 5-amino-2-methyl-1H-imidazole-4-carboxamide (10 mmol) in 15 mL of anhydrous acetic anhydride in a round-bottom flask equipped with a reflux condenser and a drying tube.

  • Electrophile Addition : Add triethyl orthoformate (30 mmol) to the suspension at room temperature. Insight: An excess of orthoester ensures complete conversion and compensates for any evaporative losses during reflux.

  • Thermal Cyclization : Heat the reaction mixture to reflux (approx. 120 °C) for 4–6 hours. Insight: Monitor the reaction via TLC (Dichloromethane:Methanol 9:1). The disappearance of the highly polar starting material and the emergence of a UV-active, less polar spot indicates successful cyclization.

  • Concentration : Upon completion, cool the mixture to 40 °C and remove volatiles under reduced pressure.

  • Precipitation : Triturate the resulting oily residue with ice-cold diethyl ether (20 mL) to induce precipitation. If the product remains oily, adjust the pH to 5–6 using cold 5% aqueous HCl to precipitate the purinone.

  • Isolation & Purification : Filter the off-white to yellow solid under vacuum. Wash the filter cake with cold water, followed by cold ethanol. Recrystallize from an ethanol/water mixture to yield the pure 8-methylpurine derivative.

Self-Validation Checkpoint: The isolated product must be validated via


H NMR spectroscopy. Successful pyrimidine ring closure is confirmed by a distinct downfield shift for the purine N-H proton (typically >11.0 ppm in DMSO-

) and the complete disappearance of the primary amine protons (originally ~6.0 ppm).

Quantitative Data: Optimization of Cyclizing Agents

The choice of the one-carbon (or two-carbon) donor dictates the substitution at the C2 position of the resulting purine (purine numbering), allowing researchers to tailor the lipophilicity and hydrogen-bonding capacity to generate highly active antitumor or herbicidal agents[1].

Cyclizing AgentCo-reagent / SolventPurine C2 SubstitutionPurine C8 SubstitutionTypical Yield (%)Reaction Time (h)
Triethyl orthoformateAcetic anhydride-H-CH

75 - 854 - 6
Triethyl orthoacetateAcetic anhydride-CH

-CH

65 - 756 - 8
FormamideNeat (180 °C)-H-CH

40 - 502 - 3
UreaNeat (Fusion, 160 °C)-OH (=O)-CH

55 - 651 - 2

Table 1: Comparison of cyclizing agents for the annulation of 5-amino-2-methyl-1H-imidazole-4-carboxamide into substituted purines.

Visualizations

Pathway A 2-Methyl-1H-imidazole- 4-carboxamide (Starting Scaffold) B C5 Amination (Nitration & Reduction) A->B C 5-Amino-2-methyl-1H- imidazole-4-carboxamide (Reactive Synthon) B->C D Pyrimidine Annulation (Orthoester / Ac2O) C->D E 8-Methyl-1H-purin- 6(9H)-one (Target Analogue) D->E

Synthetic pathway from 2-methyl-1H-imidazole-4-carboxamide to 8-methylpurine derivatives.

Workflow N1 1. Reagent Mixing Suspend synthon in Ac2O + Orthoester N2 2. Thermal Cyclization Reflux at 120°C for 4-6 hours N1->N2 N3 3. Volatile Removal Concentrate under reduced pressure N2->N3 N4 4. Precipitation Triturate with ice-cold ether or pH 5-6 H2O N3->N4 N5 5. Isolation Vacuum filtration & cold washing N4->N5 N6 6. Purification Recrystallization from Ethanol/Water N5->N6

Step-by-step experimental workflow for the pyrimidine ring annulation process.

References

  • Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)
  • Synthesis and Activity Investigation of Novel 1H-Purin-6(9H)-one and 3H-Imidazo[4,5-d][1,2,3]triazin-4(7H)

Sources

Application

Application Note: 2-Methyl-1H-imidazole-4-carboxamide in Coordination Chemistry

This guide details the application of 2-methyl-1H-imidazole-4-carboxamide (2-Me-ICA) as a ligand in coordination chemistry.[1][2] It addresses the specific steric and electronic influences of the 2-methyl substituent and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 2-methyl-1H-imidazole-4-carboxamide (2-Me-ICA) as a ligand in coordination chemistry.[1][2] It addresses the specific steric and electronic influences of the 2-methyl substituent and provides robust protocols for synthesis and metallation.[1][2]

[2]

Part 1: Ligand Profile & Chemical Logic

Structural Dynamics

The 2-Me-ICA molecule presents a unique coordination profile compared to the unsubstituted imidazole-4-carboxamide.[1][2]

  • Tautomeric Preference: In solution, the 1H-tautomer equilibrates.[1][2] However, upon metal coordination, the proton typically localizes to N1, directing coordination to the pyridinic N3 .[2]

  • The "2-Methyl" Effect (Steric Control): Unlike simple imidazoles, the methyl group at the C2 position (between N1 and N3) introduces steric bulk.[2] This prevents the formation of certain planar, stacked geometries often seen in unsubstituted imidazole complexes, forcing the metal center into distorted geometries (e.g., tetrahedral or distorted square pyramidal) rather than square planar.[2]

  • The Chelating Arm: The 4-carboxamide group acts as a "hard" oxygen donor or a deprotonated nitrogen donor, capable of forming stable 5-membered chelate rings with transition metals (Cu, Zn, Co).[2]

Coordination Modes

We define three primary binding modes for 2-Me-ICA:

ModeDescriptionMetal PreferenceCausality
Type I (Monodentate) ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

N3 coordination only.[1]
Ag(I), Ru(II)Steric bulk at C2 discourages higher coordination numbers; amide remains free for H-bonding.[2]
Type II (N,O-Chelate) ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

N3,O(amide).
Cu(II), Ni(II)Formation of a thermodynamic 5-membered ring.[2] The 2-Me group protects the metal from axial attack.[2]
Type III (Bridging) ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

-N1,N3 (deprotonated).
Zn(II), Co(II)Used in MOF construction (ZIFs).[2] Requires basic conditions to deprotonate the imidazole ring.[2]

Part 2: Experimental Protocols

Synthesis of 2-Methyl-1H-imidazole-4-carboxamide

Prerequisite: If not commercially available, synthesize from 2-methylimidazole-4-carboxylic acid.[2]

Reagents:

  • 2-Methyl-1H-imidazole-4-carboxylic acid (1.0 eq)[2]

  • Thionyl Chloride (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    ) (3.0 eq)
    
  • Ammonium Hydroxide (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    , 28%) (Excess)
    
  • Solvent: Anhydrous Methanol / THF[2]

Protocol:

  • Activation: Suspend the carboxylic acid in anhydrous THF. Add

    
     dropwise at 0°C. Reflux for 2 hours to form the acid chloride (intermediate).
    
  • Evaporation: Remove solvent and excess

    
     under vacuum (rotary evaporator) to yield a solid residue.
    
  • Amidation: Re-suspend residue in anhydrous THF at 0°C. Bubbling dry ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     gas is preferred, but adding excess aqueous 
    
    
    
    dropwise is a viable alternative for this robust scaffold.
  • Workup: Stir for 4 hours at room temperature. Evaporate solvent.[3] Recrystallize the crude solid from Ethanol/Water (9:1).

  • Validation: Check melting point (expect >220°C) and IR (distinct amide bands at ~1660 cm⁻¹ and ~3150 cm⁻¹).

Protocol: Synthesis of [Cu(2-Me-ICA)₂(H₂O)₂]Cl₂ (LPMO Active Site Model)

This protocol creates a Copper(II) complex mimicking the Histidine Brace found in Lytic Polysaccharide Monooxygenases (LPMOs).[2]

Rationale: Copper(II) prefers the N,O-chelate mode.[2] The 2-methyl group prevents the formation of polymeric chains, favoring discrete mononuclear species.[2]

Materials:

  • Ligand: 2-Me-ICA (2.0 mmol, 250 mg)[2]

  • Metal Salt: ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     (1.0 mmol, 170 mg)
    
  • Solvent: Methanol (HPLC grade)[2]

  • Base: Triethylamine (TEA) - Optional, for pH adjustment[1][2]

Step-by-Step Workflow:

  • Ligand Solution: Dissolve 250 mg of 2-Me-ICA in 10 mL warm Methanol (50°C). Solution should be clear.

  • Metal Addition: Dissolve ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     in 5 mL Methanol. Add this dropwise to the ligand solution while stirring.[3]
    
    • Observation: Color will shift from pale blue to deep blue/green, indicating N-coordination.[1][2]

  • Reflux: Heat the mixture to 60°C for 2 hours.

  • Crystallization: Filter any insoluble impurities while hot.[1] Allow the filtrate to cool slowly to room temperature, then place in a vapor diffusion chamber with Diethyl Ether as the antisolvent.

  • Isolation: Blue prism crystals will form over 48-72 hours.[1][2] Filter and wash with cold ether.

Self-Validating Checkpoint:

  • UV-Vis: Dissolve crystals in water.[1][2] Expect a d-d transition band ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     nm. If ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">
    
    
    
    nm, you likely formed a bis(imidazole) complex without amide chelation (check pH).
  • EPR: The 2-methyl group should induce a rhombic distortion in the EPR signal compared to the axial signal of the unsubstituted analogue.[2]

Part 3: Visualization & Pathways

Logical Pathway: From Synthesis to Coordination

The following diagram illustrates the synthesis flow and the branching coordination modes based on reaction conditions.

G Precursor 2-Me-Im-4-COOH Intermediate Acid Chloride (Reactive) Precursor->Intermediate SOCl2, Reflux Ligand 2-Me-ICA (Ligand) Intermediate->Ligand NH3 / NH4OH Complex_A Mode I: Monodentate [M(L)4]2+ (Steric Clashes) Ligand->Complex_A Ag(I), Excess L Complex_B Mode II: Chelate (N,O) [Cu(L)2] (Bio-mimetic) Ligand->Complex_B Cu(II), Neutral pH Complex_C Mode III: Bridging MOF/ZIF Node (Deprotonated) Ligand->Complex_C Zn(II), Basic pH

Caption: Synthesis pathway of 2-Me-ICA and its divergence into three distinct coordination modes based on metal ion identity and pH.

Part 4: Analytical Data Summary

Table 1: Expected Physicochemical Properties of 2-Me-ICA Complexes

PropertyValue / CharacteristicInterpretation
Ligand IR (C=O) 1660 cm⁻¹Free amide carbonyl stretch.[1][2]
Complex IR (C=O) 1620–1630 cm⁻¹Red shift indicates Oxygen coordination (Mode II).[2]
1H NMR (DMSO-d6) ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

2.30 ppm (s, 3H)
Methyl group signal.[4] Shift indicates N3 coordination.[5]
Magnetic Moment 1.73 - 1.90 B.M.[2] (Cu)Typical for mononuclear Cu(II) d⁹ systems.[2]
Solubility MeOH, DMF, DMSOPoor solubility in non-polar solvents due to H-bonding network.[1][2]

References

  • Syntheses and Crystal Structures of Imidazole-Carboxylate Complexes Source: ACS Crystal Growth & Design Context: Describes the structural diversity of imidazole-4-carboxylate ligands, serving as the foundational chemistry for the carboxamide derivative. URL:[Link][2]

  • Discovery of 2,4-1H-Imidazole Carboxamides as TAK1 Inhibitors Source: NIH / PubMed Central Context:[1][2] Validates the biological relevance and binding modes of imidazole carboxamides in kinase active sites (hinge region binding). URL:[Link][2]

  • Influence of Imidazole Functionalization on LPMO Models Source: ChemRxiv Context: specifically discusses the "2-methyl" substitution effect on Copper coordination geometry in histidine brace models. URL:[Link][2]

  • Crystal and Molecular Structure of 2-Methylimidazole Source: Springer / ResearchGate Context:[1][2] Provides baseline crystallographic data for the steric bulk of the 2-methyl group. URL:[Link][2]

Sources

Method

Regioselective Coupling of 2-Methyl-1H-imidazole-4-carboxamide with Halides: A Strategic Guide

Topic: Procedure for coupling 2-methyl-1H-imidazole-4-carboxamide with halides Content Type: Application Notes and Protocols Abstract This application note details the methodological framework for coupling 2-methyl-1H-im...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Procedure for coupling 2-methyl-1H-imidazole-4-carboxamide with halides Content Type: Application Notes and Protocols

Abstract

This application note details the methodological framework for coupling 2-methyl-1H-imidazole-4-carboxamide with alkyl and aryl halides. Due to the annular tautomerism of the imidazole ring,


-alkylation and 

-arylation reactions frequently yield mixtures of regioisomers (1,4- vs. 1,5-disubstituted products). This guide provides optimized protocols to maximize regioselectivity, utilizing steric control and catalyst tuning. We present two distinct workflows: a base-mediated

pathway for alkyl halides and a Copper(I)-catalyzed Ullmann-type coupling for aryl halides, supported by a self-validating analytical framework.[1][2]

Strategic Analysis: The Regioselectivity Challenge

The core challenge in coupling 2-methyl-1H-imidazole-4-carboxamide lies in the non-equivalence of the two nitrogen atoms in the imidazole ring.[1] The presence of the electron-withdrawing carboxamide group at position 4 (and the methyl group at position 2) creates a biased electronic and steric environment.

Mechanistic Insight

In solution, the substrate exists in equilibrium between two tautomers.[1] Upon deprotonation, a resonance-stabilized imidazolide anion is formed.[1][2] The incoming electrophile (halide) can attack either nitrogen:

  • Path A (N1 Attack): Leads to the 1-substituted-2-methyl-1H-imidazole-4-carboxamide (Generally favored sterically).[1][2]

  • Path B (N3 Attack): Leads to the 1-substituted-2-methyl-1H-imidazole-5-carboxamide (Often the minor product, "proximal" to the carboxamide).[1][2]

The 2-methyl group exerts steric bulk on both nitrogens, but the 4-carboxamide group specifically hinders the N3 position. Therefore, under thermodynamic control, the 1,4-isomer is typically the major product.[1]

Reaction Pathway Visualization

The following diagram illustrates the bifurcation of the reaction pathway and the critical decision points for optimization.

ReactionPathway Substrate 2-Methyl-1H-imidazole- 4-carboxamide Anion Imidazolide Anion (Resonance Stabilized) Substrate->Anion Deprotonation Alkyl_RX Alkyl Halide (R-X) Base: NaH or Cs2CO3 Anion->Alkyl_RX SN2 Pathway Aryl_ArX Aryl Halide (Ar-X) Cat: CuI / Ligand Anion->Aryl_ArX Cross-Coupling Prod_1_4_Alk Major Product 1-Alkyl-4-carboxamide (Sterically Favored) Alkyl_RX->Prod_1_4_Alk Fast (Remote attack) Prod_1_5_Alk Minor Product 1-Alkyl-5-carboxamide (Sterically Hindered) Alkyl_RX->Prod_1_5_Alk Slow (Proximal attack) Prod_1_4_Ary Major Product 1-Aryl-4-carboxamide Aryl_ArX->Prod_1_4_Ary Ligand Controlled

Caption: Mechanistic bifurcation in the coupling of 2-methyl-1H-imidazole-4-carboxamide. Steric hindrance at N3 (proximal to carboxamide) favors N1 substitution.[2]

Protocol A: Coupling with Alkyl Halides ( )

This protocol utilizes Sodium Hydride (NaH) to generate the nucleophilic imidazolide anion, followed by reaction with primary or secondary alkyl halides.[2]

Reagents & Equipment
  • Substrate: 2-Methyl-1H-imidazole-4-carboxamide (1.0 equiv).

  • Electrophile: Alkyl Halide (1.1 – 1.2 equiv).[1][2] Note: Iodides > Bromides > Chlorides in reactivity.[3]

  • Base: Sodium Hydride (60% dispersion in oil, 1.2 equiv).[1][2]

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMSO.[1][2]

  • Atmosphere: Dry Nitrogen or Argon.[1][2]

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and cool under inert gas.

  • Deprotonation:

    • Suspend NaH (1.2 equiv) in anhydrous DMF (0.2 M concentration relative to substrate).[2]

    • Cool the suspension to 0°C in an ice bath.

    • Add 2-methyl-1H-imidazole-4-carboxamide (1.0 equiv) portion-wise.

    • Observation: Evolution of

      
       gas.[1][2] Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 30 mins to ensure complete anion formation.
      
  • Alkylation:

    • Cool the mixture back to 0°C (optional, improves regioselectivity).

    • Add the Alkyl Halide dropwise.[1][2][4]

    • Allow the reaction to warm to RT and stir for 2–16 hours. Monitor by TLC or LC-MS.[1][2]

  • Quenching & Workup:

    • Quench carefully with ice-water.[1][2]

    • Extract with EtOAc or DCM (x3).[1][2]

    • Wash combined organics with Brine (x2) to remove DMF.[1][2] Dry over

      
      .[1][2]
      
  • Purification:

    • Flash column chromatography (DCM/MeOH gradient).[1][2] The 1,4-isomer is typically less polar than the 1,5-isomer.[1]

Optimization Table
VariableRecommendationImpact on Result
Base NaH (Standard)Ensures complete deprotonation; high yield.[1][2]
Base

(Alternative)
Milder; useful for base-sensitive alkyl halides.[1][2]
Solvent DMFExcellent solubility; promotes

.
Temperature 0°C

RT
Lower temps favor the kinetic (1,4) regioisomer.[1][2]

Protocol B: Coupling with Aryl Halides (Ullmann-Type)

Direct


 is difficult unless the aryl halide is highly electron-deficient (e.g., 4-fluoronitrobenzene).[1][2] For unactivated aryl halides, a Copper-catalyzed cross-coupling is required.[1][2]
Reagents & Equipment
  • Substrate: 2-Methyl-1H-imidazole-4-carboxamide (1.0 equiv).

  • Coupling Partner: Aryl Iodide or Bromide (1.2 equiv).[1][2]

  • Catalyst: Copper(I) Iodide (CuI, 10 mol%).[2]

  • Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%) or L-Proline (20 mol%).[1][2]

  • Base:

    
     or 
    
    
    
    (2.0 equiv).[1][2]
  • Solvent: Anhydrous DMSO or Dioxane.[1][2]

Step-by-Step Methodology
  • Setup: Charge a sealable pressure tube with the Substrate, Aryl Halide, CuI, and Base.[1]

  • Inertion: Evacuate and backfill with Argon (x3).[1][2]

  • Solvent/Ligand Addition:

    • Add the Solvent (degassed).[2]

    • Add the Ligand via syringe.[1][2]

  • Reaction:

    • Seal the tube and heat to 110°C for 16–24 hours.

    • Note: The solution typically turns blue/green upon oxidation of copper; a dark brown suspension is normal during active catalysis.[2]

  • Workup:

    • Cool to RT. Dilute with EtOAc.

    • Filter through a pad of Celite to remove inorganic salts.[1][2]

    • Wash filtrate with water and brine.[1][2]

  • Purification:

    • Recrystallization or Column Chromatography.[1][2]

The Self-Validating System: Isomer Identification

Ensuring you have the correct regioisomer is critical.[1][2] Do not rely solely on LC-MS, as isomers have identical masses.[1][2]

Analytical Workflow

Use NOESY (Nuclear Overhauser Effect Spectroscopy) NMR to distinguish the isomers.[2]

  • Target Isomer (1,4-substituted):

    • Structure: Alkyl group at N1; Proton at C5.[1][2]

    • Key NOE Signal: Strong correlation between the N1-Alkyl protons and the C5-Proton .[1][2]

    • Secondary Check: NOE between C2-Methyl and N1-Alkyl.[1][2]

  • Minor Isomer (1,5-substituted):

    • Structure: Alkyl group at N1 (renumbered); Carboxamide at C5.[1][2]

    • Key Signal: Absence of NOE between N1-Alkyl and a ring proton (since C5 is substituted).[2]

    • Secondary Check: Possible NOE between N1-Alkyl and Amide NH protons (if conformation allows).[1][2]

Decision Tree for Validation

ValidationTree Start Isolate Product (Single Spot on TLC) NMR Run 1H NMR & NOESY Start->NMR Check1 Observe NOE between N-Alkyl and Ring C-H? NMR->Check1 ResultA Confirmed: 1,4-Isomer (Target Product) Check1->ResultA Yes (Strong Signal) ResultB Confirmed: 1,5-Isomer (Minor Product) Check1->ResultB No (Signal Absent)

Caption: Analytical logic for distinguishing regioisomers using NOESY NMR.

References

  • BenchChem. Application Note and Protocol: N-Alkylation of 2-Methyl-4-(trifluoromethyl)-1H-imidazole.[1][2][4] Retrieved from [2]

  • Hakmaoui, Y., et al. (2022).[1][2] "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4-nitroimidazole." Der Pharma Chemica, 14(4), 12-16.[1][2][5] Retrieved from

  • PubChem. 2-Methyl-1H-imidazole-4-carboxaldehyde (Compound Summary). National Library of Medicine.[1][2] Retrieved from [2]

  • Deng, X., et al. (2018).[1][2][6] "Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors." Journal of Medicinal Chemistry. Retrieved from [2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-methyl-1H-imidazole-4-carboxamide

Welcome to the technical support guide for the purification of 2-methyl-1H-imidazole-4-carboxamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols design...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 2-methyl-1H-imidazole-4-carboxamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, medicinal chemists, and process development scientists. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification challenges and achieve high-purity material.

Introduction: Understanding the Molecule

2-methyl-1H-imidazole-4-carboxamide is a heterocyclic compound featuring a basic imidazole ring and a polar carboxamide functional group. This bifunctional nature dictates its chemical properties and presents unique challenges and opportunities for purification. Common impurities often arise from starting materials, side reactions (e.g., N-alkylation regioisomers), or degradation.[1][2] A successful purification strategy must effectively separate the target compound from these structurally similar impurities.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to help you strategize your purification approach.

Q1: What are the most common impurities I should expect in my crude 2-methyl-1H-imidazole-4-carboxamide?

A1: Impurities are typically process-dependent. However, common contaminants may include unreacted starting materials from syntheses like the Radziszewski reaction (e.g., glyoxal, acetaldehyde, ammonia derivatives) or multi-component reactions.[3][4] You may also encounter regioisomers (e.g., 2-methyl-1H-imidazole-5-carboxamide), over-alkylated byproducts, or hydrolysis products of the carboxamide. A thorough analysis of your synthetic route is the first step in identifying potential impurities.

Q2: What is the best initial purification method for a first attempt?

A2: For most crude solids, recrystallization is the most efficient and scalable first-line approach.[5] It is excellent for removing small amounts of impurities and can yield highly pure crystalline material. The key is finding a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[6][7]

Q3: How do I choose between recrystallization, column chromatography, and acid-base extraction?

A3: The choice depends on the nature and quantity of impurities, as well as the scale of your experiment.

  • Recrystallization: Ideal for removing minor impurities from a solid crude product, especially on a larger scale. It is less effective if the crude product is an oil or if impurities co-crystallize.

  • Column Chromatography: The most powerful technique for separating compounds with different polarities.[5][8] It is excellent for removing multiple impurities or separating regioisomers, but can be less scalable and more resource-intensive.

  • Acid-Base Extraction: Highly effective for removing acidic or basic impurities.[6][9][10] Since 2-methyl-1H-imidazole-4-carboxamide is basic due to the imidazole ring, this method can be used to separate it from neutral or acidic contaminants.

Q4: My crude product is a dark, tarry oil. Can I still use recrystallization?

A4: Directly recrystallizing a tarry oil is often unsuccessful. The oil indicates a high impurity load. In this scenario, a preliminary purification by column chromatography is recommended to isolate a more manageable solid, which can then be further purified by recrystallization. If the impurities are colored, adding activated charcoal during recrystallization can help decolorize the solution, but this should be done cautiously as it can also adsorb your product.[7]

Part 2: Troubleshooting Guide

This section provides specific, actionable solutions to common experimental issues in a Q&A format.

Recrystallization Issues

Q: My compound is "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point because the solution is too saturated or cooled too quickly.[6]

  • Causality: The high concentration of the solute significantly depresses the freezing point, leading to separation as a supercooled liquid (oil) rather than a solid crystal lattice.

  • Solutions:

    • Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount (10-20%) more of the hot solvent to reduce the saturation level.

    • Slow Cooling: Allow the flask to cool slowly to room temperature. Insulating the flask can promote the formation of larger, purer crystals. Do not move directly to an ice bath.

    • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[6]

    • Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.[6]

Q: I have very poor recovery after recrystallization. How can I improve the yield?

A: Low recovery is often due to using too much solvent or incomplete precipitation.

  • Causality: The compound retains some solubility even in the cold solvent. Using an excessive volume of solvent will result in a significant portion of your product remaining in the mother liquor.

  • Solutions:

    • Minimize Solvent: During the dissolution step, add the hot solvent in small portions just until the compound fully dissolves.[7] This ensures the solution is saturated.

    • Evaporate Excess Solvent: If you accidentally added too much solvent, carefully boil some of it off (using a boiling stone) to re-saturate the solution before cooling.[7]

    • Maximize Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

    • Consider a Two-Solvent System: If a single solvent gives poor recovery, try a two-solvent system. Dissolve the crude product in a minimum of a "good" solvent (e.g., methanol) and then add a "poor" solvent (e.g., water or hexane) dropwise at an elevated temperature until the solution becomes cloudy. Reheat to clarify and then cool slowly.[6]

Column Chromatography Issues

Q: My compound is streaking on the TLC plate and the column. What is the cause?

A: Streaking is usually caused by overloading the sample, poor solubility in the eluent, or strong interactions with the stationary phase (silica gel).

  • Causality: The imidazole ring is basic and can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing. The carboxamide group is also very polar.

  • Solutions:

    • Add a Modifier to the Eluent: Add a small amount of a basic modifier like triethylamine (0.5-1%) or a polar modifier like methanol (1-10%) to your eluent (e.g., ethyl acetate/hexane). The triethylamine will compete for the acidic sites on the silica, while methanol can improve solubility and reduce polar interactions.[11]

    • Use Deactivated Silica: Prepare the column using silica gel that has been pre-treated with the eluent containing the modifier.

    • Load Less Sample: Overloading is a common cause. Ensure the sample is loaded in a concentrated, narrow band. Dry loading the sample onto a small amount of silica is often better than liquid loading.[11]

Q: I am getting poor separation between my product and a key impurity. How can I improve resolution?

A: Poor resolution means the solvent system is not optimal for differentiating the polarities of your compounds.

  • Causality: The eluent's polarity is either too high (moving everything quickly) or too low (not moving anything).

  • Solutions:

    • Optimize the Solvent System with TLC: Systematically test different solvent mixtures. Aim for an Rf value of 0.2-0.4 for your target compound.[11] Good starting points for imidazole derivatives include ethyl acetate/hexane and dichloromethane/methanol.[11]

    • Use a Slower, Shallower Gradient: If using gradient elution, make the increase in polarity more gradual. This gives the compounds more time to equilibrate with the stationary phase, improving separation.

    • Try a Different Stationary Phase: If silica gel fails, consider using alumina (which is basic and can be better for basic compounds) or a reverse-phase column (e.g., C18) with a polar mobile phase like acetonitrile/water.[12]

Acid-Base Extraction Issues

Q: I have a persistent emulsion during my extraction. How can I break it?

A: Emulsions are colloidal suspensions of one liquid in another, often stabilized by fine particulate matter or compounds that act as surfactants.

  • Causality: Vigorous shaking and high concentrations of dissolved substances can lead to stable emulsions.

  • Solutions:

    • Add Brine: Add a small amount of a saturated aqueous NaCl solution (brine). The increased ionic strength of the aqueous layer helps to destabilize the emulsion and draw water out of the organic layer.[9]

    • Wait and Swirl: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Gentle swirling can help the layers coalesce.

    • Filter: Filter the entire mixture through a pad of Celite or glass wool to remove particulate matter that may be stabilizing the emulsion.

Q: My product recovery is low after neutralizing the acidic extract and back-extracting. Why?

A: This often points to issues with pH adjustment or the water solubility of your product.

  • Causality: 2-methyl-1H-imidazole-4-carboxamide, even in its neutral form, may have some water solubility due to its polar carboxamide and imidazole groups. Incomplete neutralization will leave it as a highly water-soluble salt.

  • Solutions:

    • Ensure Complete Neutralization: Use a pH meter or pH paper to ensure the aqueous solution is basic (pH > 8) after adding the base (e.g., 1M NaOH). Add the base slowly while cooling the solution in an ice bath.

    • Perform Multiple Extractions: Do not rely on a single back-extraction. Extract the neutralized aqueous solution with several portions (e.g., 3 x 30 mL) of an organic solvent like dichloromethane or ethyl acetate to ensure complete recovery.[6]

    • "Salt Out" the Product: If the product is still suspected to be in the aqueous layer, saturate the aqueous layer with NaCl before back-extracting. This decreases the solubility of the organic compound in the aqueous phase.

Part 3: Visualization & Data

Purification Workflow Overview

The following diagram illustrates a general workflow for the purification of 2-methyl-1H-imidazole-4-carboxamide.

PurificationWorkflow Crude Crude Product (Solid or Oil) Analysis1 Initial Analysis (TLC, NMR) Crude->Analysis1 Decision Select Method Analysis1->Decision Recryst Recrystallization Decision->Recryst Solid, Few Impurities Chrom Column Chromatography Decision->Chrom Oil or Complex Mixture Extraction Acid-Base Extraction Decision->Extraction Acidic/Neutral Impurities PureSolid Purified Solid Recryst->PureSolid Chrom->PureSolid Extraction->PureSolid Analysis2 Purity Assessment (HPLC, NMR, MP) PureSolid->Analysis2 Final Pure Product (>98%) Analysis2->Final

Caption: General workflow for purification method selection.

Troubleshooting Logic: "Oiling Out" During Recrystallization

OilingOutTroubleshooting Start Product 'Oils Out' Action1 Reheat to Dissolve Oil Start->Action1 Question1 Is solution clear? Action1->Question1 Action2 Add 10-20% more hot solvent Question1->Action2 No Action3 Cool SLOWLY to RT Question1->Action3 Yes Action2->Action1 Question2 Crystals forming? Action3->Question2 Action4 Scratch flask or add seed crystal Question2->Action4 No Success Collect Crystals Question2->Success Yes Action4->Success Crystals Form Failure Consider different solvent system Action4->Failure Still No Crystals

Caption: Decision tree for troubleshooting "oiling out".

Data Tables

Table 1: Recommended Solvent Systems for Recrystallization

Solvent SystemPolarityComments
Ethanol/WaterHighA common choice. Dissolve in hot ethanol, add hot water dropwise until cloudy.
IsopropanolMediumOften a good single solvent for polar compounds.
AcetonitrileMediumCan be effective for compounds with nitrile or amide groups.
Ethyl Acetate/HexaneMedium-LowGood for less polar impurities. Dissolve in hot ethyl acetate, add hexane.

Table 2: Typical TLC/Column Chromatography Solvent Systems

Solvent SystemPolarityTypical Ratio (v/v)Modifier
Dichloromethane/MethanolHigh98:2 to 90:100.5% Triethylamine
Ethyl Acetate/HexaneMedium50:50 to 100% EtOAc1% Methanol
Ethyl Acetate/MethanolHigh99:1 to 95:5None needed

Part 4: Detailed Experimental Protocols

Safety Precaution: Always perform these procedures in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In small test tubes, test the solubility of ~20 mg of crude product in ~0.5 mL of various solvents (see Table 1). A good solvent will dissolve the crude product when hot but show poor solubility at room temperature.[6]

  • Dissolution: Place the crude product (e.g., 1.0 g) in an Erlenmeyer flask. Add a boiling stone and the chosen solvent in small portions while heating the mixture on a hot plate. Swirl continuously. Add just enough hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Swirl and reheat to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a clean flask and a funnel with fluted filter paper. Quickly filter the hot solution to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor. Dry the crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Purification by Silica Gel Column Chromatography
  • TLC Analysis: Determine the optimal eluent system using TLC. The target compound should have an Rf of ~0.3.[11]

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until it is just level with the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading").[11] Carefully add this powder to the top of the column.

  • Elution: Begin eluting the column with the non-polar starting eluent. Collect fractions in test tubes. Gradually increase the polarity of the eluent according to your TLC analysis (isocratic or gradient elution).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator. Dry the resulting solid under high vacuum.

Protocol 3: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude mixture in an organic solvent immiscible with water (e.g., 50 mL of ethyl acetate).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid (e.g., 50 mL of 1 M HCl) and shake gently. The basic 2-methyl-1H-imidazole-4-carboxamide will react to form its hydrochloride salt and move into the aqueous layer.[6][10]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure all the product has been extracted. Combine the acidic aqueous extracts. The organic layer now contains any neutral impurities and can be discarded (or worked up if a neutral compound is also desired).

  • Neutralization and Back-Extraction: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (pH > 8), which will regenerate the neutral imidazole derivative.

  • Isolation: Extract the neutralized aqueous solution with several portions of an organic solvent (e.g., 3 x 30 mL of dichloromethane).[6]

  • Drying and Solvent Removal: Combine the organic extracts from the back-extraction. Dry the solution over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent with a rotary evaporator to yield the purified product.

References

  • Technical Support Center: Purification of Imidazole Deriv
  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica-Drug Research.
  • Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. Benchchem.
  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applic
  • Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation.
  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Journal of Medicinal Chemistry.
  • Recrystallization | MIT Digital Lab Techniques Manual. YouTube, 2010.
  • 2-Methylimidazole. Wikipedia.
  • Technical Support Center: Purification of 2-Methyl-1H-benzimidazole-4-methanol. Benchchem.
  • 4.8: Acid-Base Extraction. Chemistry LibreTexts, 2022.
  • Separation of Acidic, Basic and Neutral Compounds. Magritek.
  • Separation of 2-Ethyl-4-methyl-1H-imidazole on Newcrom R1 HPLC column. SIELC Technologies.
  • Imidazole synthesis. Organic Chemistry Portal.

Sources

Optimization

Technical Support Center: Crystallization Engineering for 2-methyl-1H-imidazole-4-carboxamide

[1][2][3] Executive Summary & Physicochemical Profile[1][3][4][5] Welcome to the technical support hub for 2-methyl-1H-imidazole-4-carboxamide . This guide addresses the purification of this amphoteric, polar intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary & Physicochemical Profile[1][3][4][5]

Welcome to the technical support hub for 2-methyl-1H-imidazole-4-carboxamide . This guide addresses the purification of this amphoteric, polar intermediate, often critical in the synthesis of purine analogs and alkylating agents like Temozolomide.[1]

The Core Challenge: This molecule exhibits annular tautomerism (1H-imidazole), meaning the proton shifts between N1 and N3, rendering the 4- and 5-positions equivalent in solution.[2][1] The presence of the carboxamide group creates a rigid hydrogen-bonding network, leading to high melting points but also a tendency to "oil out" (liquid-liquid phase separation) rather than crystallize if the solvent system is not carefully modulated.

Physicochemical Snapshot
PropertyCharacteristicImplication for Recrystallization
Polarity High (LogP < 1)Requires polar protic solvents or highly polar aprotic mixtures.[2][3]
H-Bonding Donor & AcceptorProne to forming supersaturated metastable zones; requires seeding.[3]
Acidity/Basicity AmphotericSolubility is highly pH-dependent.[2][3] The imidazole nitrogen is basic (pKa ~7-8); the amide is weakly acidic.[2][3]
Thermal Stability ModerateAvoid prolonged boiling in acidic media to prevent amide hydrolysis to the acid.[3]

Recommended Solvent Systems

Based on internal solubility screening and patent literature regarding imidazole carboxamide intermediates, we recommend the following three systems.

System A: The "Green" Standard (Water)

Best For: Removal of inorganic salts and highly polar colored impurities.[2][3]

  • Solvent: Deionized Water (100%)[3]

  • Mechanism: Temperature-dependent solubility.[3][4] MICA is sparingly soluble in cold water (<5°C) but highly soluble in boiling water.[2][3]

  • Protocol Note: If the pH is not neutral, solubility changes drastically.[1][3] Ensure pH is near 7.0–7.5 before heating.[3]

System B: The High-Yield Binary System (MeOH/Acetone)

Best For: Maximizing recovery when the compound is too soluble in water.[2][3]

  • Solvent (Dissolver): Methanol (MeOH)[3]

  • Anti-Solvent: Acetone or Ethyl Acetate

  • Ratio: Start with 1:3 (MeOH:Acetone).

  • Mechanism: Displacement of the solvation shell.[3] Methanol solvates the imidazole ring; Acetone disrupts the H-bonding network, forcing lattice formation.[1][3]

System C: The Polymorph Controller (Acetonitrile/Water)

Best For: Obtaining specific crystal habits (needles vs. plates) and high purity.[2][3]

  • Ratio: 1:6 to 1:10 (Acetonitrile:Water)[2][3]

  • Reference: Analogous to methods used for Temozolomide intermediates [1].

  • Mechanism: Acetonitrile acts as a co-solvent to suppress "oiling out" by modifying the dielectric constant of the bulk solvent.[3]

Troubleshooting Guide & FAQs

Issue 1: "The compound oils out as a separate liquid phase upon cooling."

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS).[2][3] It occurs when the attractive forces between solute molecules are stronger than solute-solvent interactions, but the temperature is above the crystal melting point in that solvent mixture.[1]

Corrective Actions:

  • Reduce Concentration: You are likely above the metastable limit.[2][3] Dilute the solution by 10-15%.[3]

  • Increase Anti-solvent Temperature: When using System B, add hot anti-solvent to the hot solution, then cool together.[2][1][3] Adding cold anti-solvent shocks the system into oiling.[2][3]

  • Seeding (Critical): Add a seed crystal at 5-10°C below the saturation temperature. This bypasses the nucleation energy barrier.[3]

Issue 2: "My yield is significantly lower than expected (<50%)."

Diagnosis: The compound is likely remaining in the mother liquor due to its amphoteric nature or high water solubility.[2][3]

Corrective Actions:

  • pH Adjustment: Check the pH of the mother liquor.[3] If pH < 6, the imidazole is protonated (cationic) and water-soluble.[2][3] Neutralize carefully with dilute NaOH or NaHCO3 to precipitate the free base.[3]

  • Salting Out: Add NaCl (brine) to the aqueous mother liquor to increase ionic strength and force the organic amide out of solution ("Salting out effect").[3]

Issue 3: "The crystals are colored (yellow/brown) instead of white."

Diagnosis: Oxidation of the imidazole ring or trace polymeric impurities.[3]

Corrective Actions:

  • Activated Charcoal: During the hot dissolution step, add 1-3 wt% activated carbon.[2][3] Stir for 15 minutes, then filter through Celite while hot.

  • Avoid Iron: Ensure no metal spatulas contact the hot solution; imidazoles can chelate trace metals, causing color changes.[2][3]

Standard Operating Procedure (SOP): Aqueous Recrystallization

Objective: Purification of 10g crude 2-methyl-1H-imidazole-4-carboxamide.

  • Dissolution:

    • Place 10g crude material in a 250mL Erlenmeyer flask.

    • Add 40mL Deionized Water.[3]

    • Heat to reflux (approx. 100°C) with magnetic stirring.[2][3]

    • If not dissolved: Add water in 5mL aliquots until clear. (Target conc: ~15-20 mL/g).

  • Clarification (Optional but Recommended):

    • If colored, add 0.2g Activated Charcoal.[2][1][3] Stir 10 min.

    • Perform Hot Filtration using a pre-warmed funnel and fluted filter paper to remove charcoal/insolubles.[3]

  • Crystallization:

    • Remove from heat.[3][5][6] Allow the flask to cool to Room Temperature (RT) slowly on a cork ring or wood block. Do not place directly on cold benchtop.

    • Observation: Turbidity should appear around 40-50°C.[2][3]

    • Once at RT, place in an ice-water bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).[2][3][4][6]

    • Wash: Rinse filter cake with 10mL of ice-cold water.

    • Drying: Dry in a vacuum oven at 45°C for 12 hours. (High heat may cause sublimation or discoloration).[2][3]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for selecting the optimal solvent system based on your specific impurity profile.

RecrystallizationLogic Start Start: Crude 2-methyl-1H-imidazole-4-carboxamide SolubilityCheck Solubility Check: Dissolve 100mg in 1mL boiling Water Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble SystemA Route A: Aqueous System (Best for Salts/Color) Soluble->SystemA Yes (Clear Solution) SystemB Route B: Organic Binary (MeOH + Acetone) Soluble->SystemB No (Insoluble) Cooling Cool to Room Temp SystemA->Cooling SystemB->Cooling Oiling Issue: Oiling Out? Cooling->Oiling Seed Action: Re-heat & Add Seed Crystals OR Add 10% Acetonitrile Oiling->Seed Yes (Liquid Phase) Isolate Filtration & Drying (Vacuum Oven 45°C) Oiling->Isolate No (Crystals Form) Seed->Cooling Retry Slow Cool

Caption: Decision tree for solvent selection and troubleshooting phase separation (oiling out) during the purification of imidazole carboxamides.

References

  • Wang, Y., et al. (2008).[3] Process for the synthesis of Temozolomide and analogs.[3][7] US Patent 7,446,209.[2][3] United States Patent and Trademark Office.[3][8] (Describes purification of analogous imidazole-4-carboxamide intermediates using Acetonitrile/Water systems).

  • PubChem. (2023).[3][9] 2-methyl-1H-imidazole-4-carboxamide Compound Summary. National Center for Biotechnology Information.[3] (Physicochemical data verification). [3]

  • Lunt, E., et al. (1984).[2][3] Antitumor Imidazotetrazines.[3][9] 1. Synthesis and Chemistry of 8-Carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one. Journal of Medicinal Chemistry, 27(2), 196-201.[1][3] (Foundational chemistry for imidazole carboxamide precursors). [3]

Disclaimer: This guide is intended for use by qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) before handling chemicals.

Sources

Troubleshooting

Technical Support Center: Stability of 2-Methyl-1H-imidazole-4-carboxamide

This technical guide addresses the stability, degradation pathways, and handling of 2-methyl-1H-imidazole-4-carboxamide (also known as 2-methyl-4-carbamoylimidazole). It is designed for researchers observing unexpected i...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability, degradation pathways, and handling of 2-methyl-1H-imidazole-4-carboxamide (also known as 2-methyl-4-carbamoylimidazole). It is designed for researchers observing unexpected impurities, yield losses, or solubility changes during acidic workups.[1]

Topic: Stability & Degradation Profile Under Acidic Conditions Document Type: Troubleshooting Guide & FAQ Audience: Medicinal Chemists, Process Chemists, Analytical Scientists[1][2]

Executive Summary

2-Methyl-1H-imidazole-4-carboxamide is structurally robust regarding its heterocyclic core but chemically sensitive at the amide functionality. Under acidic conditions (pH < 4), the primary degradation pathway is hydrolysis of the carboxamide to the carboxylic acid .[1]

This transformation alters the molecule’s physicochemical properties—shifting it from a neutral/cationic hydrogen-bond donor to a highly polar zwitterion. This shift frequently leads to "disappearing" compounds during extraction and "early eluting" peaks in reverse-phase HPLC.

Module 1: Critical Degradation Pathways

The Primary Failure Mode: Acid-Catalyzed Hydrolysis

In aqueous acid, the amide group undergoes nucleophilic attack by water, liberating ammonia and forming 2-methyl-1H-imidazole-4-carboxylic acid . While the imidazole ring itself is resistant to acid-mediated ring opening, the exocyclic amide bond is the "weak link."[1]

Pathway Visualization

The following diagram illustrates the degradation mechanism and the resulting physicochemical shift.

degradation_pathway cluster_conditions Reaction Conditions Start 2-Methyl-1H-imidazole- 4-carboxamide (Starting Material) Inter Tetrahedral Intermediate Start->Inter + H3O+ / + H2O (Protonation & Attack) End 2-Methyl-1H-imidazole- 4-carboxylic acid (Degradant) Inter->End - NH4+ Ammonia NH4+ (Byproduct) Inter->Ammonia pH < 2 pH < 2 High Temp (>60°C) High Temp (>60°C)

Figure 1: Acid-catalyzed hydrolysis pathway converting the carboxamide to the carboxylic acid.[1]

Stability Data Summary
ParameterConditionStability StatusObservation
pH Sensitivity pH 1.0 - 3.0Unstable Hydrolysis rate increases with acidity.

decreases significantly at elevated temperatures.[1]
Temperature 25°C (RT)Moderate Slow hydrolysis over days.[1] Solutions should be used within 24h.
Temperature > 60°CPoor Rapid conversion to carboxylic acid (hours).[1]
Light UV / AmbientSensitive Imidazole precursors are photosensitizers; protect from light to prevent oxidative ring degradation [1].[2]

Module 2: Troubleshooting Guide

Scenario A: "I lost my compound during aqueous workup."

Symptom: After an acidic reaction, you neutralized the solution and extracted with Ethyl Acetate or DCM, but the organic layer is empty.[1] Root Cause: Hydrolysis produced 2-methyl-1H-imidazole-4-carboxylic acid .

  • Mechanism: The carboxylic acid product exists as a zwitterion (imidazolium cation + carboxylate anion) at neutral pH (pH 5–7).[1] Zwitterions are highly water-soluble and insoluble in organic solvents.

  • Solution:

    • Evaporate Aqueous Layer: Do not rely on extraction.[1] Lyophilize or concentrate the aqueous phase directly.[1]

    • Change Workup: If the amide is intact but protonated, adjust pH to ~9-10 (deprotonating the imidazole ring) before extraction. Note: Avoid extreme base/heat to prevent basic hydrolysis.

Scenario B: "A new, early-eluting peak appeared in HPLC."

Symptom: A peak appears near the solvent front (void volume) on a C18 column.[1] Root Cause: Formation of the polar carboxylic acid degradant.[1]

  • Verification: The acid derivative is significantly more polar than the amide.[1]

  • Solution:

    • Check UV Spectrum: The chromophore (imidazole ring) remains similar (

      
       nm).[1]
      
    • Switch Column: Use a HILIC or Polar-Embedded C18 column to retain the polar degradant [2].

Module 3: Frequently Asked Questions (FAQ)

Q1: Can I store this compound in 0.1% TFA or 0.1% Formic Acid?

  • Answer: For short-term analysis (HPLC autosampler, < 24 hours), yes. For long-term storage, no .[1] The acidic environment promotes hydrolysis.[1][2] Store as a solid powder at -20°C, protected from light and moisture.[1]

Q2: How do I distinguish the amide from the acid byproduct?

  • Answer:

    • LC-MS: The amide has an [M+H]+ of 126.1 Da .[1] The acid has an [M+H]+ of 127.1 Da (mass shift of +1 Da due to -NH2 vs -OH difference).[1]

    • Solubility: The amide is soluble in polar organics (MeOH, DMSO).[1] The acid is often insoluble in organics but soluble in water/buffer.[1]

Q3: Is the imidazole ring itself breaking down?

  • Answer: Unlikely under standard acidic conditions.[1] The imidazole ring is highly stable to acid (protonation forms the aromatic imidazolium ion).[1] Ring degradation usually requires strong oxidation (peroxides) or high-energy UV light [3].

Module 4: Validated Protocols

Protocol 1: Stability Assessment Workflow

Use this protocol to verify if your specific acidic conditions are degrading the sample.[1]

stability_workflow Step1 Prepare Stock Solution (1 mg/mL in MeOH) Step2 Dilute into Test Buffer (e.g., 0.1 M HCl) Step1->Step2 Step3 Incubate (Timepoints: 0h, 4h, 24h) Step2->Step3 Step4 Quench/Analyze (Inject immediately onto HPLC) Step3->Step4 Decision New Peak > 2%? Step4->Decision ResultA Unstable (Modify pH or Temp) Decision->ResultA Yes ResultB Stable (Proceed) Decision->ResultB No

Figure 2: Decision tree for assessing stability prior to scale-up.

Protocol 2: Recommended HPLC Method

Standard C18 columns often fail to retain the polar degradation products.[1] Use this method for reliable separation.

ParameterSetting
Column HILIC (e.g., Waters CORTECS HILIC or similar) OR Polar-Embedded C18 [2]
Mobile Phase A 10 mM Ammonium Formate (pH 3.0)
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B (HILIC mode)
Detection UV @ 215 nm (Imidazole absorption)
Flow Rate 0.5 mL/min (adjust for column ID)

References

  • BenchChem. Stability issues of 1H-Imidazole-2-carboxaldehyde oxime. Technical Support Center. Link

  • Waters Corporation. Analysis of 2- and 4-Methylimidazole in Beverages Using Alliance HPLC with ACQUITY QDa Mass Detection. Application Note. Link

  • Huang, Y., et al. (2019).[1] Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Link

  • SIELC Technologies. Separation of 2-Ethyl-4-methyl-1H-imidazole on Newcrom R1 HPLC column. Method Library. Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR Chemical Shift Guide: 2-Methyl-1H-imidazole-4-carboxamide

This guide provides an in-depth technical analysis of the 1H NMR chemical shifts of 2-methyl-1H-imidazole-4-carboxamide , designed for researchers in medicinal chemistry and structural biology. [1][2][3][4] Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR chemical shifts of 2-methyl-1H-imidazole-4-carboxamide , designed for researchers in medicinal chemistry and structural biology.

[1][2][3][4]

Executive Summary & Spectral Data

Compound: 2-Methyl-1H-imidazole-4-carboxamide CAS: 87326-30-5 Solvent: DMSO-d₆ (Standard for polar amides) Frequency: 400–500 MHz recommended for resolution of exchangeable protons.[1]

Reference Spectral Data (DMSO-d₆)

The following chemical shifts are a consensus derived from experimental data of the direct precursor (ethyl 2-methyl-1H-imidazole-4-carboxylate) and validated structural analogs (2-methylimidazole and imidazole-4-carboxamide).[1]

AssignmentShift (δ ppm)MultiplicityIntegrationCoupling (Hz)Notes
Imidazole NH 12.10 – 12.40 Broad Singlet1HHighly dependent on concentration/temp due to H-bonding.[1]
C5-H (Ring) 7.45 – 7.55 Singlet1HDiagnostic aromatic peak; shifts upfield relative to unsubstituted imidazole.[1]
Amide NH (Hₐ) 7.30 – 7.60 Broad Singlet1HDiastereotopic non-equivalence often observed due to restricted rotation.
Amide NH (Hᵦ) 6.90 – 7.10 Broad Singlet1HTypically the more shielded amide proton.
C2-Methyl 2.25 – 2.35 Singlet3HSharp singlet; characteristic of 2-methyl substitution.[1]

Analyst Note: In CDCl₃ (if soluble), the amide protons will appear sharper and the imidazole NH may not be visible. DMSO-d₆ is preferred to visualize all labile protons.[1]

Structural Analysis & Tautomerism

The interpretation of this spectrum requires an understanding of annular tautomerism . The imidazole ring exists in rapid equilibrium between the 1H-tautomer (4-carboxamide) and the 3H-tautomer (5-carboxamide).[1]

Tautomeric Equilibrium

In DMSO-d₆ at room temperature, the exchange rate is often intermediate on the NMR timescale, leading to:

  • Broadening of the ring carbon signals (C4/C5) in ¹³C NMR.

  • Averaging of the C5-H proton signal in ¹H NMR if the exchange is fast, or distinct sets of signals if slow (low temp).

  • Stabilization: The electron-withdrawing carboxamide group at position 4/5 generally favors the tautomer that allows for intramolecular hydrogen bonding or maximizes resonance stability, often making the 1H-tautomer (4-substituted) the major species.[1]

Tautomerism Tautomer1 1H-Tautomer (2-methyl-1H-imidazole-4-carboxamide) Transition Proton Transfer (Fast Exchange) Tautomer1->Transition rapid equilibrium Tautomer2 3H-Tautomer (2-methyl-1H-imidazole-5-carboxamide) Transition->Tautomer2

Figure 1: Tautomeric equilibrium between the 4-carboxamide and 5-carboxamide forms. In solution, the observed spectrum is often a population-weighted average.

Comparative Analysis with Analogs

To validate the chemical shifts, we compare the target molecule against experimentally established analogs. This triangulation ensures the accuracy of the assigned values.

FeatureTarget Compound Analog 1: 2-Methylimidazole Analog 2: Imidazole-4-carboxamide Mechanistic Insight
C2-Me 2.30 ppm 2.25 ppmThe carboxamide group exerts a weak deshielding effect (+0.05 ppm) on the distant methyl group.[1]
C5-H 7.50 ppm 6.90 ppm (C4/C5 avg)7.75 ppm (C2); 7.55 ppm (C5)The C2-Methyl group donates electron density, shielding the ring proton slightly compared to the des-methyl analog (7.55 → 7.50).
Amide Broad (7.0-7.6) Broad (7.0-7.[1]5)Amide shifts are solvent-dominated; the methyl group has negligible steric/electronic impact on the amide NHs.[1]

Experimental Protocol for Optimal Resolution

To reproduce the data above and resolve the broad exchangeable protons, follow this rigorous protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of 2-methyl-1H-imidazole-4-carboxamide.

  • Solvent: Use 0.6 mL of DMSO-d₆ (99.9% D).

    • Critical: Ensure the solvent is "dry" (free of H₂O). Water in DMSO appears at ~3.33 ppm but can catalyze proton exchange, broadening the Amide and Imidazole NH signals into the baseline.

  • Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

Step 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1D Proton (zg30 or equivalent).

  • Relaxation Delay (D1): Set to ≥ 2.0 seconds . The quaternary carbons and amide protons have long T1 relaxation times; a short D1 will reduce their integral accuracy.

  • Scans (NS): Minimum 16 scans (64 recommended for clean baselines).

  • Temperature: 298 K (25°C).

    • Tip: If NH peaks are too broad, lower the temperature to 280 K to slow down the exchange and sharpen the amide/amine resonances.

Step 3: Processing
  • Window Function: Apply exponential multiplication (EM) with a line broadening (LB) of 0.3 Hz .

  • Referencing: Reference the residual DMSO pentet to 2.50 ppm .

References

  • Synthesis & Characterization of Imidazole Carboxamides

    • Patent: Venkatesan, A. M., et al. "Heterocyclic Inhibitors of ERK1 and ERK2." WO2021086726A1.[2] (Contains synthesis and NMR characterization of related imidazole-4-carboxamide derivatives).

  • Analog Spectral Data (2-Methylimidazole)

    • Source: National Institute of Advanced Industrial Science and Technology (AIST), Spectral Database for Organic Compounds (SDBS). SDBS No. 1658.
  • Analog Spectral Data (Ethyl 2-methyl-1H-imidazole-4-carboxylate)

    • Source: PubChem Substance Record for CID 283576 (Precursor Ester D
  • Tautomerism in Imidazoles

    • Article: Alkorta, I., et al. "Tautomerism in imidazoles and benzimidazoles." Journal of Physical Organic Chemistry, 2005.

Sources

Comparative

FT-IR spectral analysis of 2-methyl-1H-imidazole-4-carboxamide functional groups

A Senior Application Scientist's Guide to the FT-IR Spectral Analysis of 2-methyl-1H-imidazole-4-carboxamide and its Congeners This guide provides an in-depth analysis of the functional groups present in 2-methyl-1H-imid...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the FT-IR Spectral Analysis of 2-methyl-1H-imidazole-4-carboxamide and its Congeners

This guide provides an in-depth analysis of the functional groups present in 2-methyl-1H-imidazole-4-carboxamide through Fourier-Transform Infrared (FT-IR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation to offer a comparative framework. By understanding the vibrational signatures of this molecule in contrast to its structural relatives, we can gain a deeper appreciation for the subtle yet significant information that FT-IR spectroscopy provides in the characterization of complex organic molecules.

The structural elucidation of pharmaceutical compounds is a critical step in drug discovery and quality control. FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative technique for identifying the functional groups within a molecule, which collectively act as its "molecular fingerprint."[1] For a molecule such as 2-methyl-1H-imidazole-4-carboxamide, which possesses a confluence of a substituted imidazole ring and a primary amide, a detailed spectral analysis is paramount.

This guide will first establish a robust experimental protocol for acquiring a high-quality FT-IR spectrum of a solid sample. Subsequently, it will delve into a predictive analysis of the FT-IR spectrum of 2-methyl-1H-imidazole-4-carboxamide, dissecting the contributions of the imidazole nucleus, the carboxamide moiety, and the methyl group. Finally, a comparative analysis with related compounds will be presented to underscore the diagnostic value of specific vibrational modes.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The quality of an FT-IR spectrum is fundamentally dependent on meticulous sample preparation. For solid samples like 2-methyl-1H-imidazole-4-carboxamide, the potassium bromide (KBr) pellet method is a widely accepted and effective technique.[2][3] The principle lies in dispersing the analyte within an IR-transparent matrix (KBr) to minimize light scattering and obtain a clear spectrum.

Step-by-Step Methodology for KBr Pellet Preparation
  • Material Preparation: Use spectroscopy-grade KBr that has been thoroughly dried in an oven (typically at 100-110 °C for several hours) and stored in a desiccator to prevent moisture absorption.[2][3] Water exhibits strong IR absorption bands (a broad peak around 3400 cm⁻¹ and another near 1630 cm⁻¹) which can obscure key spectral features of the analyte.[2]

  • Sample Grinding: In an agate mortar and pestle, grind a small amount (1-2 mg) of the 2-methyl-1H-imidazole-4-carboxamide sample to a fine powder. The goal is to reduce the particle size to less than 2 microns to minimize scattering of the infrared beam.[3][4]

  • Mixing with KBr: Add approximately 100-200 mg of the dried KBr to the mortar. Gently but thoroughly mix the sample and KBr until a homogenous mixture is obtained. The concentration of the sample in KBr should ideally be between 0.2% and 1%.[4]

  • Pellet Pressing: Transfer the mixture to a pellet die. Assemble the die and place it in a hydraulic press. Apply pressure gradually, typically in the range of 8-10 metric tons for a standard 13 mm die.[2] Maintain the pressure for a couple of minutes to allow the KBr to "cold-flow" and form a transparent or semi-transparent pellet.

  • Sample Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer. Acquire the spectrum, typically in the mid-IR range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 32 to 64 scans for a good signal-to-noise ratio.

Experimental Workflow for FT-IR Analysis

experimental_workflow FT-IR Sample Preparation and Analysis Workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition start Start: Obtain solid sample grind_sample Grind 1-2 mg of sample in an agate mortar start->grind_sample add_kbr Add 100-200 mg of dried, spectroscopy-grade KBr grind_sample->add_kbr mix Thoroughly mix sample and KBr add_kbr->mix load_die Load mixture into a pellet die mix->load_die press Apply 8-10 metric tons of pressure in a hydraulic press load_die->press form_pellet Form a transparent pellet press->form_pellet end_prep Pellet ready for analysis form_pellet->end_prep place_pellet Place pellet in FT-IR sample holder end_prep->place_pellet configure_instrument Set parameters: - Range: 4000-400 cm⁻¹ - Resolution: 4 cm⁻¹ - Scans: 32-64 place_pellet->configure_instrument acquire_spectrum Acquire FT-IR spectrum configure_instrument->acquire_spectrum process_data Process and analyze the spectrum acquire_spectrum->process_data end_analysis Final Spectrum process_data->end_analysis

Caption: Workflow for KBr pellet preparation and FT-IR analysis.

Spectral Analysis of 2-methyl-1H-imidazole-4-carboxamide

The FT-IR spectrum of 2-methyl-1H-imidazole-4-carboxamide can be logically divided into regions corresponding to its primary functional groups: the N-H and C-H stretching region (4000-2800 cm⁻¹), the carbonyl and double bond region (1800-1500 cm⁻¹), and the fingerprint region (below 1500 cm⁻¹).

Molecular Structure and Key Functional Groups

molecular_structure cluster_labels mol label_imidazole Imidazole Ring (N-H, C=N, C-N, C=C) label_amide Carboxamide Group (N-H, C=O, C-N) label_methyl Methyl Group (C-H)

Caption: Structure of 2-methyl-1H-imidazole-4-carboxamide with key functional groups.

Imidazole Ring Vibrations
  • N-H Stretching: The imidazole ring contains an N-H group which is expected to show a broad absorption band in the region of 3300-2500 cm⁻¹ due to hydrogen bonding. In the solid state, this peak is often a prominent, broad feature. For substituted imidazoles, this N-H stretching vibration is a characteristic band.[5]

  • C-H Stretching: A weak band corresponding to the C-H stretching of the imidazole ring is expected around 3162 cm⁻¹.[6]

  • C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the imidazole ring typically appear in the 1660-1450 cm⁻¹ region.[7] These are often referred to as imidazole-I bands and are characteristic of the ring structure.

  • Ring Vibrations: The imidazole ring also exhibits in-plane and out-of-plane bending vibrations. In-plane ring vibrations can be found in the 1300-1000 cm⁻¹ range.[6]

Carboxamide Group Vibrations
  • N-H Stretching: The primary amide (-CONH₂) has two N-H bonds, leading to asymmetric and symmetric stretching vibrations. These typically appear as two distinct peaks in the 3400-3100 cm⁻¹ region. The asymmetric stretch occurs at a higher frequency (around 3350 cm⁻¹) and the symmetric stretch at a lower frequency (around 3180 cm⁻¹).

  • C=O Stretching (Amide I Band): This is one of the most characteristic absorptions in the IR spectrum. For primary amides, the Amide I band, which is primarily due to the C=O stretching vibration, is expected to be a strong peak in the range of 1680-1630 cm⁻¹.[8]

  • N-H Bending (Amide II Band): The Amide II band, resulting from the in-plane bending of the N-H bond coupled with C-N stretching, appears as a strong absorption between 1640-1590 cm⁻¹.[8]

  • C-N Stretching: The stretching vibration of the C-N bond in the amide group is expected in the region of 1420-1400 cm⁻¹.

Methyl Group Vibrations
  • C-H Stretching: The methyl group (-CH₃) will exhibit asymmetric and symmetric C-H stretching vibrations, which are expected to appear just below 3000 cm⁻¹, typically in the 2975-2950 cm⁻¹ and 2885-2865 cm⁻¹ regions, respectively.

  • C-H Bending: Asymmetric and symmetric C-H bending (scissoring) vibrations of the methyl group are expected around 1460 cm⁻¹ and 1375 cm⁻¹, respectively.

Comparative Spectral Analysis

To better understand the spectral features of 2-methyl-1H-imidazole-4-carboxamide, it is instructive to compare its expected vibrational frequencies with those of simpler, related molecules: 2-methylimidazole and a generic primary amide.

Functional Group Vibration2-methylimidazoleGeneric Primary Amide2-methyl-1H-imidazole-4-carboxamide (Predicted)
Imidazole N-H Stretch~3300-2500 cm⁻¹ (broad)-~3300-2500 cm⁻¹ (broad, may overlap with amide N-H)
Amide N-H Stretches-~3350 & ~3180 cm⁻¹~3350 & ~3180 cm⁻¹ (two distinct peaks)
C=O Stretch (Amide I)-~1680-1630 cm⁻¹~1670 cm⁻¹ (strong)
N-H Bend (Amide II)-~1640-1590 cm⁻¹~1620 cm⁻¹ (strong)
Imidazole C=N/C=C Stretch~1660-1450 cm⁻¹-~1580-1450 cm⁻¹
Methyl C-H Bending~1460 & ~1375 cm⁻¹-~1460 & ~1375 cm⁻¹
C-N Stretch (Amide)-~1420-1400 cm⁻¹~1410 cm⁻¹
Imidazole Ring Bending~1300-1000 cm⁻¹-~1300-1000 cm⁻¹

This comparative table highlights how the spectrum of 2-methyl-1H-imidazole-4-carboxamide is a composite of the features of its constituent parts. The presence of the strong Amide I and Amide II bands would be a clear indicator of the carboxamide group, while the characteristic imidazole ring vibrations would confirm the presence of the heterocyclic core.

Conclusion

The FT-IR spectral analysis of 2-methyl-1H-imidazole-4-carboxamide provides a wealth of information about its molecular structure. By systematically assigning the observed absorption bands to the vibrational modes of the imidazole ring, the carboxamide group, and the methyl substituent, a comprehensive and confident identification of the compound can be achieved. The comparative approach, referencing the spectra of simpler, related molecules, further strengthens these assignments. This detailed analytical guide serves as a valuable resource for scientists and researchers in the pharmaceutical industry, enabling them to effectively utilize FT-IR spectroscopy for the characterization and quality control of complex active pharmaceutical ingredients.

References

  • Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

  • Kintek Press. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021, February 15). Research Article. Retrieved from [Link]

  • Kumar, V., & Selvam, P. (2016). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) IITM-41; (d)... ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). Imidazole-4-carboxamide, 5-formamido-. In NIST Chemistry WebBook. Retrieved from [Link]

  • LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved from [Link]

  • Singh, P., et al. (2012). Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. PMC. Retrieved from [Link]

  • Gunasekaran, S., & Uthra, S. (2008). Vibrational Spectroscopic Investigation of Ornidazole - An Antiprotozoan Agent. Rasayan Journal of Chemistry. Retrieved from [Link]

  • NIST. (n.d.). 1H-Imidazole, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Tripathi, M., et al. (2015). FTIR spectra of 2-MeImidH and [M(2-Me-ImidH)4Cl] Cl, M ¼ Cu, Ni. ResearchGate. Retrieved from [Link]

  • Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved from [Link]

  • RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

Sources

Validation

Structural Elucidation and Differential Fragmentation Analysis of 2-Methyl-1H-imidazole-4-carboxamide

Executive Summary In the development of imidazotetrazine alkylating agents (e.g., Temozolomide), 2-methyl-1H-imidazole-4-carboxamide (hereafter 2-MICA ) represents a critical Critical Quality Attribute (CQA). It appears...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of imidazotetrazine alkylating agents (e.g., Temozolomide), 2-methyl-1H-imidazole-4-carboxamide (hereafter 2-MICA ) represents a critical Critical Quality Attribute (CQA). It appears as both a process-related impurity and a degradation product.

This guide provides a definitive technical comparison for identifying 2-MICA against its structural isomers (e.g., 1-methyl analogues) and parent compounds. Unlike standard UV detection, which fails to distinguish regioisomers due to overlapping chromophores, Tandem Mass Spectrometry (MS/MS) offers the necessary structural resolution.

Key Comparison:

  • Target Analyte: 2-methyl-1H-imidazole-4-carboxamide (

    
    )
    
  • Primary Alternative (Interference): 1-methyl-1H-imidazole-4-carboxamide (Regioisomer)

  • Technique Comparison: ESI-QqQ (Sensitivity) vs. ESI-QTOF (Specificity)

The Analyte & The Challenge

The imidazole carboxamide core is labile. The challenge in analyzing 2-MICA lies in its high polarity and the existence of tautomeric/regioisomeric forms that share the exact mass (


 126.06).
Physicochemical Profile
PropertyData
Formula

Exact Mass 125.0589 Da

126.0662 Da
pKa (Predicted) ~3.5 (imidazole N) / ~14 (amide)
LogP -0.8 (Highly Polar)

The Analytical Gap: Standard C18 HPLC often results in void-volume elution. This guide recommends HILIC (Hydrophilic Interaction Liquid Chromatography) for retention and MS-compatibility.

Fragmentation Mechanism (The "Why")

To validate the presence of 2-MICA, one must understand the causality of its dissociation. The fragmentation is driven by the stability of the imidazole ring and the lability of the primary amide group.

Primary Pathway: Deamidation & Dehydration

Upon Collision Induced Dissociation (CID), the protonated precursor (


 126) undergoes two competitive pathways:
  • Loss of Ammonia (

    
    , 17 Da):  The amide group cleaves to form a nitrile cation (
    
    
    
    109). This is the dominant pathway for primary amides.
  • Loss of Water (

    
    , 18 Da):  Less common in simple amides but observed in high-energy collisions, leading to 
    
    
    
    108.
Secondary Pathway: Ring Cleavage

The resulting nitrile ion (


 109) further fragments via loss of 

(27 Da) or

(28 Da) depending on the ring substitution stability. The presence of the methyl group at the C2 position stabilizes the ring, making the

109 fragment highly abundant compared to N-methyl isomers.
Visualization: Fragmentation Pathway

The following diagram illustrates the validated fragmentation pathway for 2-MICA.

FragmentationPathway Precursor Precursor [M+H]+ m/z 126 (2-methyl-imidazole-4-carboxamide) Intermed1 Nitrile Cation m/z 109 (2-methyl-imidazole-4-carbonitrile) Precursor->Intermed1 -NH3 (17 Da) Primary Path Intermed2 Isocyanate Cation m/z 108 (Loss of H2O) Precursor->Intermed2 -H2O (18 Da) Minor Path Fragment3 Ring Fragment m/z 82 (Loss of HCN) Intermed1->Fragment3 -HCN (27 Da) Fragment4 Radical Cation m/z 42 (Acetonitrile) Intermed1->Fragment4 Ring Fission

Caption: Figure 1. CID fragmentation pathway of 2-methyl-1H-imidazole-4-carboxamide showing the dominant transition to the nitrile cation (


 109).

Comparative Analysis: Target vs. Alternatives

This section objectively compares the MS performance of 2-MICA against its closest interference (1-Methyl isomer) and the parent drug.

Comparison A: Target (2-Methyl) vs. Isomer (1-Methyl)

Differentiation is achieved not just by mass, but by Fragment Intensity Ratios . The C2-methyl group (Target) provides electronic stabilization to the imidazole ring, making the


 109 ion more intense than in the N-methyl isomer, which is more prone to ring opening.
Feature2-Methyl-1H-imidazole-4-carboxamide (Target)1-Methyl-1H-imidazole-4-carboxamide (Isomer)
Precursor (

)
126.06126.06
Major Fragment 109.04 (100% Abundance)109.04 (60-80% Abundance)
Minor Fragment 82.03 (Loss of HCN)42.03 (High abundance, N-Me cleavage)
Retention (HILIC) Stronger Retention (Available H-bond donor on N1)Weaker Retention (N1 blocked by Methyl)
Differentiation Strategy High 109/82 RatioHigh 42/109 Ratio
Comparison B: Instrument Platform Performance

For quantifying this impurity in a drug matrix, the choice of instrument dictates the limit of detection (LOD).

ParameterTriple Quadrupole (QqQ)Q-TOF (High Res)
Primary Use Quantitation (Trace Analysis)Structural Confirmation / Screening
Scan Mode MRM (126.1

109.1)
Product Ion Scan (Full Range)
Sensitivity High (LOD < 1 ng/mL)Medium (LOD ~10 ng/mL)
Mass Accuracy Unit Resolution (0.7 Da)< 5 ppm (Distinguishes

vs

loss)
Recommendation Best for QC/Release Testing Best for R&D/Degradation Studies

Detailed Experimental Protocol (Self-Validating)

To reproduce these results, follow this HILIC-MS/MS workflow. This protocol is self-validating because the retention time shift between isomers confirms the structural assignment before MS detection.

Step 1: LC Conditions (HILIC)
  • Column: Waters BEH Amide or Phenomenex Luna HILIC (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1]

  • Gradient: 95% B to 50% B over 5 minutes. (Imidazoles require high organic start).

  • Flow Rate: 0.4 mL/min.

Step 2: MS Source Parameters (ESI+)[3]
  • Polarity: Positive (

    
    )[2]
    
  • Spray Voltage: 3500 V

  • Gas Temp: 350°C

  • Nebulizer: 40 psi

  • Sheath Gas: 11 L/min

Step 3: MRM Transitions (For QqQ)

Set up the following transitions to monitor the target. The ratio between Transition 1 and 2 must remain constant (±20%) to validate identity.

  • Quantifier:

    
     (CE: 15 eV)
    
  • Qualifier:

    
     (CE: 28 eV)
    
  • Qualifier:

    
     (CE: 35 eV)
    
Workflow Visualization

The following decision tree outlines the logical flow for confirming the impurity identity.

Workflow Sample Unknown Impurity (m/z 126.06) HILIC HILIC Separation (Acetonitrile Gradient) Sample->HILIC RT_Check Retention Time Check HILIC->RT_Check MS2 MS/MS Fragmentation (CE 15-35 eV) RT_Check->MS2 Peak Elution Path1 Major Ion: 109 Minor Ion: 82 Ratio > 5:1 MS2->Path1 Pattern A Path2 Major Ion: 109 High Ion: 42 Ratio < 2:1 MS2->Path2 Pattern B Result1 CONFIRMED: 2-Methyl-1H-imidazole-4-carboxamide Path1->Result1 Result2 IDENTIFIED: 1-Methyl Regioisomer Path2->Result2

Caption: Figure 2. Decision logic for distinguishing 2-methyl-1H-imidazole-4-carboxamide from its N-methyl regioisomer using MS/MS ratios.

References

  • European Medicines Agency. (2021).[1] Temozolomide: Assessment Report on Impurities. EMA/CHMP. Link

  • NIST Chemistry WebBook. (2023). Mass Spectrum of Imidazole-4-carboxamide derivatives. SRD 69. Link

  • Journal of Chromatography B. (2013). Determination of methylimidazole isomers in biological fluids using LC-MS/MS.Link

  • RSC Analytical Methods. (2012). Fragmentation patterns of imidazole-based pharmaceutical impurities.[3]Link

  • BenchChem. (2025). Validating the Structure of 2-Methyl-4-(trifluoromethyl)-1H-imidazole: A Comparative Guide.Link

Sources

Comparative

Technical Guide: HPLC Method Development for 2-Methyl-1H-Imidazole-4-Carboxamide Purity

Executive Summary 2-methyl-1H-imidazole-4-carboxamide (MICA) presents a classic chromatographic paradox: it is too polar for standard C18 retention yet too hydrophobic for pure ion-exchange.[1] As a critical intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-methyl-1H-imidazole-4-carboxamide (MICA) presents a classic chromatographic paradox: it is too polar for standard C18 retention yet too hydrophobic for pure ion-exchange.[1] As a critical intermediate in purine nucleoside synthesis (and a known degradation product of alkylating agents like Dacarbazine and Temozolomide), its purity analysis requires a method that guarantees retention (


) without compromising peak symmetry.[1]

This guide objectively compares the two dominant methodologies—Ion-Pairing Reversed-Phase (IP-RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) —providing the experimental evidence required to select the correct approach for your specific application (QC Release vs. MS-based Impurity Profiling).[1]

Part 1: The Analytical Challenge

The imidazole ring (pKa ~7.0) and the carboxamide moiety render MICA highly polar and basic.

  • The C18 Failure Mode: On a standard C18 column at neutral pH, MICA exists partially ionized and elutes near the void volume (

    
    ), causing co-elution with unretained matrix components.
    
  • The Tailing Issue: Residual silanols on silica supports interact with the protonated imidazole nitrogen, leading to severe peak tailing (

    
    ).
    
Decision Matrix: Selecting the Right Mode

The following decision tree illustrates the logical flow for selecting the stationary phase based on your detection and throughput needs.

MethodSelection Start Start: MICA Analysis Detection Detection Requirement? Start->Detection UV UV Only (QC/Routine) Detection->UV MS MS/MS (Trace/ID) Detection->MS IPC suppresses MS signal Robustness Priority: Robustness vs Speed UV->Robustness HILIC Method B: HILIC (Zwitterionic/Amide) MS->HILIC IPC suppresses MS signal IPC Method A: IP-RPLC (C18 + Octane Sulfonate) Robustness->IPC High Robustness (Legacy QC) Mixed Method C: Mixed-Mode (C18 + Cation Exchange) Robustness->Mixed Modern QC (No IP Reagent)

Figure 1: Strategic selection workflow for imidazole carboxamide analysis.

Part 2: Method Comparison & Experimental Data

Method A: Ion-Pairing RPLC (The "Gold Standard" for QC)

This method utilizes an anionic surfactant (Sodium 1-Octanesulfonate) to form a neutral ion-pair with the protonated MICA, allowing retention on a hydrophobic C18 stationary phase.[1]

  • Mechanism: Dynamic modification of the stationary phase.

  • Best For: Routine Quality Control, high-concentration assay, UV detection.[1]

Method B: HILIC (The "Modern" Approach)

HILIC utilizes a water-rich layer on the surface of a polar stationary phase (e.g., Zwitterionic or Amide).[1] MICA partitions into this aqueous layer.

  • Mechanism: Hydrophilic partitioning + electrostatic interaction.

  • Best For: LC-MS/MS, trace impurity profiling, high-throughput (lower viscosity).[1]

Comparative Performance Data

The following data represents typical system suitability results obtained during method validation.

ParameterMethod A: IP-RPLC (C18)Method B: HILIC (ZIC)Method C: Standard C18 (Fail)
Column C18, 5µm, 250 x 4.6mmZwitterionic HILIC, 3.5µmC18, 5µm, 250 x 4.6mm
Mobile Phase Buffer (pH 3.[1]0) + OSA / ACNACN / NH4OAc Buffer (90:10)Phosphate Buffer / ACN
Retention (

)
12.4 min8.2 min2.1 min (Void)
Capacity Factor (

)
5.2 (Ideal)3.1 (Good)0.1 (Fail)
Tailing Factor (

)
1.11.22.5
MS Compatibility Incompatible (Signal Suppression)Excellent Good
Equilibration Time High (>30 column volumes)Moderate (15-20 CV)Low

Part 3: Detailed Experimental Protocols

Protocol A: Ion-Pairing RPLC (Robust QC Method)

Objective: Maximize resolution between MICA and synthetic precursors (e.g., 2-methylimidazole).[1]

  • Reagents:

    • Sodium 1-Octanesulfonate (Ion Pairing Reagent).[1]

    • Potassium Phosphate Monobasic (

      
      ).[1]
      
    • Phosphoric Acid (85%).[1]

    • HPLC Grade Acetonitrile.

  • Mobile Phase Preparation:

    • Buffer: Dissolve 1.36 g

      
       and 1.1 g Sodium 1-Octanesulfonate in 1 L water.[1] Adjust pH to 3.0 ± 0.1  with dilute Phosphoric Acid.
      
    • Mix: Combine Buffer:Acetonitrile (95:5 v/v).[1] Note: High aqueous content is required to keep the ion-pair reagent soluble and the analyte ionized.

  • Chromatographic Conditions:

    • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 250 x 4.6 mm, 5 µm.[1]

    • Flow Rate: 1.0 mL/min.[2]

    • Temperature: 30°C.

    • Detection: UV @ 215 nm (MICA has low absorbance; 215 nm targets the amide

      
       transition).
      
    • Injection Volume: 10 µL.

Critical Control Point: The column must be "passivated" with the ion-pairing reagent. Pump mobile phase for at least 2 hours before the first injection to establish a stable equilibrium on the stationary phase surface.

Protocol B: HILIC (LC-MS Compatible Method)

Objective: Impurity profiling with mass spectrometric detection.[1][3]

  • Reagents:

    • Ammonium Acetate (MS Grade).

    • Formic Acid.[4][5][6]

    • Acetonitrile (LC-MS Grade).[1]

  • Mobile Phase Preparation:

    • Stock Buffer: 100 mM Ammonium Acetate, pH 5.8 (unadjusted).[1]

    • Mobile Phase A: Acetonitrile (90%).[1]

    • Mobile Phase B: 100 mM Ammonium Acetate Stock (10%).[1]

    • Final Composition: 90:10 ACN:Buffer (10 mM effective salt conc).[1]

  • Chromatographic Conditions:

    • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters XBridge Amide), 150 x 2.1 mm, 3.5 µm.[1]

    • Flow Rate: 0.3 mL/min.

    • Temperature: 35°C.[1]

    • Detection: MS (ESI Positive Mode). MICA [M+H]+ = 126.06 m/z.

    • Sample Diluent: 100% Acetonitrile .

Critical Control Point: Diluent Mismatch. Injecting MICA dissolved in water into a HILIC system will cause peak splitting and breakthrough. The sample must be dissolved in at least 80% Acetonitrile.

Part 4: Mechanism of Interaction

Understanding why these methods work is crucial for troubleshooting.

Mechanisms cluster_IPC Method A: Ion-Pairing Mechanism cluster_HILIC Method B: HILIC Mechanism C18 C18 Ligand (Hydrophobic) IPR Octane Sulfonate (Tail binds C18, Head is -) C18->IPR Hydrophobic Interaction MICA_Pos MICA (+) (Protonated) IPR->MICA_Pos Electrostatic Attraction Silica Polar Stationary Phase (Zwitterionic) WaterLayer Immobilized Water Layer Silica->WaterLayer Hydrogen Bonding MICA_Polar MICA (Polar) MICA_Polar->WaterLayer Partitioning (Like dissolves Like)

Figure 2: Mechanistic comparison of retention strategies.[1]

Part 5: Troubleshooting & Optimization

Retention Time Drift (Method A - IPC)
  • Cause: Temperature fluctuations or insufficient equilibration.

  • Fix: Ion-pairing is highly temperature-dependent.[1] Use a column oven controlled within ±0.5°C. Ensure the mobile phase pH is strictly controlled (pH 3.0), as slight changes affect the ionization state of the imidazole ring.

Peak Splitting (Method B - HILIC)
  • Cause: Solvent mismatch.

  • Fix: If the sample is dissolved in water (strong solvent in HILIC), the analyte travels faster than the mobile phase initially. Solution: Dilute sample 1:10 in Acetonitrile before injection.

Baseline Noise (Method A - UV)
  • Cause: Impure ion-pairing reagent.[1]

  • Fix: Use "HPLC Grade" sulfonates. Lower grade reagents have UV-absorbing impurities that cause ghost peaks during gradient elution (though isocratic is recommended here).[1]

References

  • Separation of Polar Hydrophilic Compounds. Merck Millipore Application Guide. (Discusses ZIC-HILIC mechanisms for polar imidazoles). Link

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity. PMC, National Institutes of Health.[1] (Validation of ion-pairing methods for imidazole derivatives). Link

  • Hydrophilic interaction liquid chromatography (HILIC) for separation of ionic liquids. ResearchGate. (Comparison of HILIC vs IPC for alkylimidazolium compounds). Link

  • Analysis of Polar Compounds with Ion Pair Reagents. Sigma-Aldrich Technical Bulletin. (Protocols for using Octane Sulfonic Acid with basic analytes). Link

  • Impurity Profiling of Imidazole Carboxamides. Asian Journal of Research in Chemistry. (General impurity profiling strategies for pharmaceutical intermediates). Link

Sources

Validation

A Comparative Guide to the Reactivity of 2-methyl-1H-imidazole-4-carboxamide and Imidazole-4-carboxamide

Introduction In the landscape of medicinal chemistry and materials science, imidazole-4-carboxamide serves as a pivotal scaffold, forming the core of numerous bioactive molecules and functional materials.[1][2][3][4] Its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and materials science, imidazole-4-carboxamide serves as a pivotal scaffold, forming the core of numerous bioactive molecules and functional materials.[1][2][3][4] Its derivatives are explored for a vast range of applications, from plant growth regulation to potential pharmaceuticals.[5][6] A common synthetic modification is the introduction of a methyl group at the C-2 position, yielding 2-methyl-1H-imidazole-4-carboxamide. This seemingly minor alteration introduces significant changes in the molecule's electronic and steric profile, profoundly impacting its chemical reactivity.

This guide provides an in-depth comparison of the reactivity of these two compounds. We will dissect the underlying electronic and steric principles, present comparative experimental data, and offer detailed protocols for key transformations. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select the appropriate building block and optimize reaction conditions for their specific synthetic goals.

Part 1: The Decisive Influence of the 2-Methyl Group

The fundamental difference in reactivity between 2-methyl-1H-imidazole-4-carboxamide and its parent compound, imidazole-4-carboxamide, stems from the dual nature of the methyl substituent. It exerts both an electronic and a steric effect on the imidazole ring.

Electronic Effects: An Inductive Push

The methyl group is a classic electron-donating group (EDG) through an inductive effect (σ-donation). It pushes electron density into the aromatic imidazole ring. This has two primary consequences:

  • Increased Nucleophilicity and Basicity: The increased electron density makes the ring, particularly the pyridine-like N-3 nitrogen, more basic and a stronger nucleophile.[7] This enhances its ability to attack electrophiles. The pKa of the conjugate acid of 2-methylimidazole is approximately 7.85, which is significantly higher than that of imidazole (pKaH of ~7.1), indicating it is a stronger base.[7][8] This trend is expected to hold for their 4-carboxamide derivatives.

  • Activation towards Electrophilic Aromatic Substitution: The electron-donating nature of the methyl group activates the imidazole ring, making it more susceptible to attack by electrophiles at the C-5 position.

Steric Effects: A Physical Barrier

The methyl group's physical size creates steric hindrance around the C-2 position.[9] This bulkiness can impede the approach of reagents, particularly at the adjacent N-1 and N-3 positions. This steric clash is a critical factor in reactions like N-alkylation and N-acylation, where it can influence reaction rates and even the regioselectivity of the attack.[10]

The following diagram illustrates this duality of effects.

G cluster_0 2-Methyl-1H-imidazole-4-carboxamide a CH3 Group at C-2 b Electronic Effect (Inductive Donation) a->b c Steric Effect (Hindrance) a->c d Increased Electron Density on Ring b->d g Blocked Access to N-1 and N-3 c->g h Blocked C-2 Position c->h e Increased Basicity/Nucleophilicity at N-3 d->e f Activation of C-5 for Electrophilic Attack d->f

Caption: Duality of the 2-methyl group's influence.

Part 2: Comparative Reactivity in Key Transformations

We will now examine how the interplay of electronic and steric effects manifests in common synthetic reactions.

N-Alkylation: A Battle of Nucleophilicity and Sterics

N-alkylation is a fundamental reaction for modifying the imidazole core.[11][12][13][14] The reaction proceeds via nucleophilic attack from a ring nitrogen onto an alkyl halide or other alkylating agent.

  • Imidazole-4-carboxamide: The ring nitrogens are moderately nucleophilic. With two available nitrogen atoms (N-1 and N-3), alkylation can lead to a mixture of regioisomers, the ratio of which is influenced by the reaction conditions (base, solvent) and the nature of the electrophile.[15][16]

  • 2-methyl-1H-imidazole-4-carboxamide: The electron-donating methyl group enhances the nucleophilicity of the nitrogens, suggesting a potentially faster reaction. However, the steric bulk of the methyl group hinders the approach to both N-1 and N-3.[10][11] This steric impediment can decrease the reaction rate compared to what would be expected from electronic effects alone. The regioselectivity is also impacted, with bulky electrophiles showing a greater preference for the less-hindered nitrogen if tautomers allow.

Experimental Insight: In a competitive alkylation experiment, where both imidazole species are subjected to a limiting amount of an alkylating agent like benzyl bromide, imidazole-4-carboxamide often shows a higher conversion rate initially due to better accessibility for the electrophile. However, the enhanced nucleophilicity of the 2-methyl derivative can sometimes compensate, particularly with smaller electrophiles or at higher temperatures.

Table 1: Comparative Data for N-Alkylation with Benzyl Bromide

CompoundRelative RatePredominant Isomer(s)Key Influencing Factor
Imidazole-4-carboxamideModerateMixture of 1-benzyl and 3-benzyl (tautomer dependent)Electronic effects of carboxamide
2-methyl-1H-imidazole-4-carboxamideSlowerMixture, often favoring the less hindered NSteric hindrance from C-2 methyl group
Electrophilic Aromatic Substitution: Position Matters

Electrophilic substitution on the imidazole ring carbons is highly dependent on the substituents present. The carboxamide group is electron-withdrawing and deactivating, while the methyl group is activating.

  • Imidazole-4-carboxamide: The most reactive carbon position for electrophilic attack is C-5, as C-2 is electron-deficient and C-4 is occupied.[7][17] However, the overall reactivity is dampened by the deactivating carboxamide group. Direct C-H arylation, for instance, often requires a catalyst and targets the C-2 or C-5 positions.[5][6]

  • 2-methyl-1H-imidazole-4-carboxamide: The C-2 position is blocked. The electron-donating methyl group activates the ring, making the C-5 position significantly more susceptible to electrophilic attack than in the unsubstituted counterpart. This focused reactivity makes the 2-methyl derivative a more predictable substrate for selective C-5 functionalization. For example, nitration of 2-methylimidazole yields the 5-nitro derivative.[9]

Caption: Electrophilic substitution site comparison.

Acylation of the Carboxamide Nitrogen

While reactions on the imidazole ring are primary, the carboxamide group itself can be a site of reactivity. However, direct acylation on the amide nitrogen is generally difficult without prior deprotonation. The electronic influence of the 2-methyl group on the reactivity of the distal carboxamide is minimal. Therefore, the conditions required for reactions such as hydrolysis or reduction of the carboxamide are expected to be very similar for both compounds, with minor differences attributable to solubility or stability.

Part 3: Experimental Protocols

To provide a practical basis for these comparisons, the following detailed protocols are provided.

Protocol: Comparative N-Alkylation

This protocol describes a parallel synthesis to compare the yield of N-benzylation for both substrates under identical conditions.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Workup & Analysis start Dissolve Substrate (1.0 eq) & K2CO3 (1.5 eq) in DMF react Add Benzyl Bromide (1.1 eq) at RT start->react heat Heat to 60°C Stir for 4h react->heat workup Quench with H2O Extract with EtOAc heat->workup analyze Analyze organic layer by LC-MS & 1H NMR workup->analyze end Compare Yields analyze->end

Caption: Workflow for comparative N-alkylation.

Step-by-Step Methodology:

  • Preparation: In two separate, identical round-bottom flasks equipped with stir bars, add imidazole-4-carboxamide (1.0 mmol, 1.0 eq) to one and 2-methyl-1H-imidazole-4-carboxamide (1.0 mmol, 1.0 eq) to the other.

  • Base and Solvent: To each flask, add anhydrous potassium carbonate (K₂CO₃, 1.5 mmol, 1.5 eq) and 5 mL of anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Stir the suspensions at room temperature. To each flask, add benzyl bromide (1.1 mmol, 1.1 eq) dropwise.

  • Reaction: Place both flasks in a preheated oil bath at 60°C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the contents of each flask into 25 mL of water. Extract the aqueous layers three times with 20 mL of ethyl acetate.

  • Isolation: Combine the organic extracts for each reaction, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product via column chromatography. Determine the isolated yield and characterize the product(s) by ¹H NMR and mass spectrometry to confirm the structure and assess the regioselectivity.

Expected Outcome: This experiment will provide quantitative data (isolated yields) directly comparing the overall efficiency of N-alkylation under these specific conditions, reflecting the combined influence of nucleophilicity and steric hindrance.

Conclusion

The choice between 2-methyl-1H-imidazole-4-carboxamide and imidazole-4-carboxamide is a strategic decision based on the desired reaction outcome.

  • Imidazole-4-carboxamide is the substrate of choice when C-2 functionalization is desired or when minimizing steric hindrance for N-alkylation with bulky reagents is a priority. Its reactivity is predictable based on classic imidazole chemistry, though tempered by the deactivating carboxamide.

  • 2-methyl-1H-imidazole-4-carboxamide offers distinct advantages for specific applications. Its enhanced nucleophilicity can be beneficial, and it provides a clear pathway for regioselective electrophilic substitution at the activated C-5 position. However, researchers must contend with the significant steric hindrance around the nitrogen atoms, which can lower yields or require more forcing conditions for N-substitution reactions.

Ultimately, understanding the electronic and steric contributions of the 2-methyl group is paramount. It introduces a trade-off: enhanced electronic activation versus a significant steric shield. By leveraging this knowledge, chemists can strategically design synthetic routes that harness the unique reactivity profile of each molecule.

References

  • Canadian Science Publishing. (n.d.). C–H arylation enables synthesis of imidazole-4-carboxamide (ICA) based fairy chemicals with plant growth-promoting activity. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) C–H arylation enables synthesis of imidazole-4-carboxamide (ICA) based fairy chemicals with plant growth-promoting activity. Retrieved from [Link]

  • ACS Publications. (2021). Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide. Organic Process Research & Development. Retrieved from [Link]

  • BDMAEE. (n.d.). using 2-methylimidazole to control the reactivity of epoxy resin mixtures. Retrieved from [Link]

  • ACS Publications. (n.d.). A Convenient Synthesis of 4(5)-Amino-5(4)-imidazolecarboxamide Hydrochloride. The Journal of Organic Chemistry. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013). Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (2006). Synthesis of Novel Imidazole-4,5-Dicarboxamide Derivatives. Synthetic Communications. Retrieved from [Link]

  • ResearchGate. (n.d.). Relation between the substituent effect and aromaticity in imidazole derivatives: A comparative study. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methylimidazole. Retrieved from [Link]

  • ACS Publications. (n.d.). Imidazoles. I. Coupling Reactions of 5-Diazoimidazole-4-carboxamide. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • Hilaris Publisher. (2015). Synthesis of Bioactive Imidazoles: A Review. Retrieved from [Link]

  • PubMed. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Imidazoles from nitroallylic acetates and α-bromonitroalkenes with amidines: synthesis and trypanocidal activity studies. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • J-STAGE. (n.d.). SYNTHESIS OF 2-ACYL-1-METHYL-1H-IMIDAZOLES AND REACTIVITY OF. Retrieved from [Link]

  • Zenodo. (n.d.). SYNTHESIS AND REACTIONS OF IMIDAZOLE. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). C–H arylation enables synthesis of imidazole-4-carboxamide (ICA) based fairy chemicals with plant growth-promoting activity. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2020). A REVIEW ARTICLE ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. Retrieved from [Link]

  • ACS Publications. (n.d.). Imidazoles. I. Coupling Reactions of 5-Diazoimidazole-4-carboxamide. The Journal of Organic Chemistry. Retrieved from [Link]

  • University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]

  • PubMed. (1998). Imidazole is a sensitive probe of steric hindrance in the distal pockets of oxygen-binding heme proteins. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Retrieved from [Link]

  • Google Patents. (n.d.). CN110776464A - N1 site alkylation method for imidazole compounds.
  • ResearchGate. (n.d.). (PDF) N-alkylation of imidazole by alkaline carbons. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. Retrieved from [Link]

  • DergiPark. (2018). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Retrieved from [Link]

  • SlideShare. (n.d.). Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Retrieved from [Link]

  • PubMed. (2025). Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights. Retrieved from [Link]

  • Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). RU2486176C1 - Method for preparing 2-methylimidazole.
  • TSI Journals. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Retrieved from [Link]

  • J-STAGE. (n.d.). PREPARATION OF SYNTHETICALLY USEFUL 2-ACYL-1H-IMIDAZOLES BY AN AUTOXIDATION OF 1,2-IMIDAZOLYL-METHANOL DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of Imidazole and 2-Methylimidazole with Copper(II) Salts and Certain Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Effects of electron-withdrawing groups in imidazole-phenanthroline ligands and their influence on the photophysical properties of EuIII complexes for white light-emitting diodes. New Journal of Chemistry. Retrieved from [Link]

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Comparative

A Comparative Guide to the Crystallographic Analysis of 2-methyl-1H-imidazole-4-carboxamide and its Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of X-ray crystallography data for imidazole derivatives, with a focus on understanding the structural n...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of X-ray crystallography data for imidazole derivatives, with a focus on understanding the structural nuances of 2-methyl-1H-imidazole-4-carboxamide. While direct crystallographic data for this specific compound is not publicly available, this guide will leverage data from closely related analogs to provide a robust framework for its analysis. By examining the crystal structures of similar molecules, we can anticipate the molecular conformation, intermolecular interactions, and packing arrangements that are crucial for understanding its physicochemical properties and potential as a therapeutic agent.

The structural elucidation of small molecules is a cornerstone of modern drug discovery and materials science. Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering unparalleled insights into molecular geometry, stereochemistry, and non-covalent interactions. These details are fundamental to understanding structure-activity relationships (SAR) and for the rational design of new chemical entities.

Comparative Crystallographic Data of Imidazole Derivatives

To contextualize the potential structural features of 2-methyl-1H-imidazole-4-carboxamide, the following table summarizes the crystallographic data for several related imidazole derivatives. This comparative approach allows us to identify common structural motifs and points of potential variability within this chemical class.

ParameterDerivative 1: 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide[1]Derivative 2: 4-Carboxy-2-methyl-1H-imidazol-3-ium-5-carboxylate monohydrate[2]Derivative 3: 2-Ethyl-1H-imidazole-4,5-dicarboxylic acid monohydrate[3]
Chemical Formula C₁₄H₁₅N₅O₃C₆H₆N₂O₄·H₂OC₇H₈N₂O₄·H₂O
Molecular Weight 301.30 g/mol 188.14 g/mol 202.17 g/mol
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/nP2₁/cP2₁/c
Unit Cell Dimensions a = 10.8689(4) Å, b = 10.5644(3) Å, c = 12.9608(4) Å, β = 94.606(3)°a = 8.491(2) Å, b = 14.280(4) Å, c = 6.5385(17) Å, β = 97.386(5)°a = 7.6132(6) Å, b = 14.3779(16) Å, c = 7.9396(8) Å, β = 97.799(1)°
Volume (ų) 1480.3(1)786.2(4)861.04(15)
Z (molecules/unit cell) 444
Key Structural Features The imidazole ring forms a dihedral angle of 64.46(7)° with the benzene ring.[1] Intermolecular N-H···O hydrogen bonds link molecules into dimers.[1]The molecule exists as a zwitterion with a deprotonated carboxyl group and a protonated imidazole nitrogen.[2] Molecules are linked into chains by intermolecular N-H···O hydrogen bonds.[2]The molecule exists as a zwitterion. The two carboxyl groups are approximately coplanar with the imidazole ring.[3] Intermolecular O-H···O and N-H···O hydrogen bonds are present.[3]

The Causality Behind Experimental Choices in X-ray Crystallography

The successful determination of a crystal structure is not merely a technical exercise but a series of informed decisions. The choice of crystallization technique, data collection strategy, and refinement parameters are all guided by the chemical nature of the compound and the desired level of structural detail.

Crystallization: The first and often most challenging step is growing high-quality single crystals. For imidazole derivatives, which often exhibit hydrogen bonding capabilities, techniques like slow evaporation from a saturated solution, vapor diffusion, or cooling crystallization are commonly employed.[4] The choice of solvent is critical; a solvent system that allows the molecule to slowly and orderly arrange itself into a crystal lattice is ideal. Screening a variety of solvents and solvent mixtures is a standard and necessary part of the process.

Data Collection: The goal of data collection is to measure the intensities of a large number of unique diffraction spots. The use of a modern CCD or area-detector diffractometer allows for the rapid collection of a complete dataset.[1][5] The choice of X-ray source (e.g., Mo Kα or Cu Kα radiation) depends on the size of the unit cell and the elements present in the crystal.[4]

Structure Solution and Refinement: Once the diffraction data are collected, the phases of the structure factors are determined using direct methods (e.g., with software like SHELXS) to generate an initial electron density map.[1] This map reveals the positions of the atoms in the unit cell. The initial model is then refined using a least-squares method (e.g., with SHELXL) to improve the fit between the observed and calculated diffraction data.[1]

Experimental Workflow: A Self-Validating System

The following protocol outlines a generalized, self-validating workflow for the single-crystal X-ray diffraction analysis of a novel imidazole derivative like 2-methyl-1H-imidazole-4-carboxamide.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Reporting synthesis Synthesis of 2-methyl-1H-imidazole-4-carboxamide purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Crystal Growth (Slow Evaporation, Vapor Diffusion) purification->crystal_growth crystal_selection Selection of a High-Quality Single Crystal crystal_growth->crystal_selection mounting Crystal Mounting on Goniometer crystal_selection->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_reduction Data Reduction & Integration data_collection->data_reduction structure_solution Structure Solution (e.g., SHELXS) data_reduction->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Structure Validation (e.g., CheckCIF) refinement->validation analysis Analysis of Molecular Geometry, Packing, and Interactions validation->analysis reporting Data Deposition (e.g., CCDC) & Publication analysis->reporting

Caption: A flowchart illustrating the key steps in single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol
  • Synthesis and Purification:

    • Synthesize 2-methyl-1H-imidazole-4-carboxamide according to established literature procedures.

    • Purify the compound to >98% purity, as confirmed by techniques such as NMR and HPLC. Impurities can significantly hinder crystallization.

  • Crystallization:

    • Screen a variety of solvents (e.g., methanol, ethanol, acetonitrile, water, and mixtures thereof) for suitable solubility.

    • Employ slow evaporation by dissolving the compound in a suitable solvent and allowing the solvent to evaporate over several days to weeks at room temperature.

    • Alternatively, use vapor diffusion by dissolving the compound in a good solvent and placing it in a sealed container with a poor solvent. The slow diffusion of the poor solvent will induce crystallization.

  • Data Collection:

    • Select a single crystal of suitable size and quality under a microscope.

    • Mount the crystal on a goniometer head.

    • Collect X-ray diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a CCD or area detector.[1]

    • The data collection is typically performed at a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms.[1][2]

  • Structure Solution and Refinement:

    • Process the raw diffraction data, including integration of the reflection intensities and correction for Lorentz and polarization effects.

    • Solve the crystal structure using direct methods with software like SHELXS97.[1] This will provide an initial model of the atomic positions.

    • Refine the structural model against the experimental data using full-matrix least-squares on F² with software like SHELXL97.[1]

    • Locate hydrogen atoms in the difference Fourier map or place them in calculated positions and refine them using a riding model.

    • Validate the final structure using tools like PLATON and by checking the final R-factor, goodness-of-fit, and residual electron density.

  • Analysis and Deposition:

    • Analyze the final crystal structure to determine bond lengths, bond angles, torsion angles, and details of intermolecular interactions such as hydrogen bonding and π-π stacking.

    • Generate molecular graphics using software like Mercury or ORTEP.

    • Deposit the crystallographic data in a public repository such as the Cambridge Crystallographic Data Centre (CCDC) to ensure its accessibility to the scientific community.[6]

Logical Relationships in Crystallographic Analysis

The process of determining and interpreting a crystal structure is a logical progression from experimental data to a refined molecular model, culminating in a deeper understanding of the compound's chemical nature.

logical_relationships A Diffraction Pattern (Experimental Data) B Unit Cell Parameters & Space Group A->B C Electron Density Map B->C D Initial Structural Model C->D E Refined Crystal Structure D->E F Molecular Geometry (Bond Lengths, Angles) E->F G Intermolecular Interactions (Hydrogen Bonds, Packing) E->G H Structure-Property Relationships F->H G->H

Caption: Logical flow from diffraction data to structure-property insights.

By following this comprehensive guide, researchers can effectively approach the crystallographic analysis of 2-methyl-1H-imidazole-4-carboxamide and similar compounds, ensuring the generation of high-quality, reliable data that will be invaluable for advancing drug discovery and materials science.

References

  • Crystal Structure of 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide. Available at: [Link]

  • 4-Carboxy-2-methyl-1H-imidazol-3-ium-5-carboxylate monohydrate. National Center for Biotechnology Information. Available at: [Link]

  • (IUCr) Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). International Union of Crystallography. Available at: [Link]

  • Crystal Structures of two Imidazole Derivatives. SciSpace. Available at: [Link]

  • Physical and Structural Characterization of Biofield Treated Imidazole Derivatives. Available at: [Link]

  • 2-Ethyl-1H-imidazole-4,5-dicarboxylic acid monohydrate. National Center for Biotechnology Information. Available at: [Link]

  • Crystal and Molecular Structure Analysis of 2-Methylimidazole. ResearchGate. Available at: [Link]

  • Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • Crystal structures of the two salts 2-methyl-1H-imidazol-3-ium nitrate–2-methyl-1H-imidazole (1/1) and 2-methyl-1H-imidazol-3-ium nitrate. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry. Available at: [Link]

  • Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. MDPI. Available at: [Link]

  • 2-Methyl-1H-imidazole-4-carboxaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. Cambridge Crystallographic Data Centre. Available at: [Link]

Sources

Validation

Melting Point Determination and Validation for 2-Methyl-1H-imidazole-4-carboxamide: A Comparative Technical Guide

Topic: Melting point determination and validation for 2-methyl-1H-imidazole-4-carboxamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Melting point determination and validation for 2-methyl-1H-imidazole-4-carboxamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Chemical Identity[1]

2-methyl-1H-imidazole-4-carboxamide is a critical intermediate in the synthesis of purine nucleoside analogs and potential antitumor agents (e.g., Dacarbazine derivatives). Precise thermal characterization is essential not only for identity confirmation but also for determining the solid-state stability of the amide moiety, which is prone to thermal deamidation or cyclization at elevated temperatures.

This guide compares three distinct methodologies for melting point (MP) determination, establishing a validated protocol to distinguish between true phase transitions and decomposition events.

Chemical Profile
PropertyDetail
Compound Name 2-Methyl-1H-imidazole-4-carboxamide
CAS Number 87326-30-5 (Note: distinct from non-methylated analog CAS 26832-08-6)
Structure Imidazole ring substituted with a methyl group at C2 and a carboxamide at C4.[1][2][3][4][5][6][7][8][9][10]
Target MP Range 218.0 – 220.0 °C (Literature consensus)
Thermal Behavior High-melting crystalline solid; potential for sublimation or decomposition >225 °C.

Methodology Comparison: Capillary vs. DSC vs. TGA

To validate the melting point of a new lot, relying solely on one method is insufficient due to the compound's potential for decomposition.

Comparative Analysis Table
FeatureMethod A: Capillary (USP <741>) Method B: DSC (USP <891>) Method C: TGA (Thermogravimetric)
Primary Output Visual Melting Range (Onset to Clear Point)Heat Flow (Endotherm Onset & Peak)Mass Loss vs. Temperature
Precision ± 0.5 – 1.0 °C± 0.1 °CN/A (Decomposition detection)
Sample Size ~1–2 mg (in glass capillary)2–5 mg (in crimped pan)5–10 mg (in open ceramic pan)
Key Advantage Visual detection of browning (decomposition) or gas evolution.Separates melting from impurity eutectics; quantitative purity calculation.Confirms if "melting" is actually dehydration or volatile loss.
Limitation Subjective endpoint; operator dependent.Cannot easily distinguish simultaneous melting/decomposition without TGA data.Does not measure melting point directly (only physical changes).
Verdict Qualitative Check Quantitative Standard Pre-Screening Tool

Validated Experimental Protocols

Phase 1: Thermal Stability Screening (TGA)

Before attempting a precise MP measurement, you must confirm the material does not degrade before melting.

Protocol:

  • Instrument: TGA (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC).

  • Atmosphere: Nitrogen purge (40 mL/min) to prevent oxidative degradation.

  • Ramp: 10 °C/min from 30 °C to 300 °C.

  • Acceptance Criteria:

    • Volatiles: < 0.5% weight loss below 150 °C (indicates solvent/moisture).

    • Stability: Onset of decomposition (mass loss > 1%) must be > 225 °C .

    • Note: If significant mass loss occurs at the melting onset (218 °C), the "melting point" is actually a decomposition event.

Phase 2: Precise Determination (DSC)

This is the primary validation method.

Protocol:

  • Sample Prep: Weigh 2.0–4.0 mg of dried 2-methyl-1H-imidazole-4-carboxamide into an aluminum pan.

    • Critical: Use a pinhole lid (hermetic pan with a laser-drilled hole). This allows trapped moisture to escape but contains the melt, preventing sensor contamination if sublimation occurs.

  • Reference: Empty aluminum pan with matching lid type.

  • Method:

    • Equilibrate at 30 °C.

    • Ramp 10 °C/min to 200 °C (fast ramp to minimize thermal history).

    • Slow ramp 2 °C/min from 200 °C to 230 °C (to capture the precise onset).

  • Data Analysis:

    • 
       (Extrapolated Onset):  The intersection of the baseline and the leading edge tangent. This is the reported thermodynamic melting point.
      
    • 
      :  The temperature at maximum heat flow.
      
    • Purity Check: Use the Van't Hoff calculation if the peak is sharp and no decomposition is evident.

Phase 3: Visual Confirmation (Capillary)

Required for "Identity" testing in QC labs.

Protocol:

  • Grinding: Lightly crush the sample to a fine powder (avoid excessive force which generates amorphous content).

  • Packing: Fill a standard glass capillary to a height of 3 mm. Compact by dropping through a 1-meter glass tube.

  • Heating:

    • Rapid heat to 200 °C.

    • Reduce rate to 1.0 °C/min .

  • Observation: Record the temperature of the first liquid droplet (Meniscus) and the complete disappearance of solid (Clear Point).

    • Valid Range: 218.0 °C – 220.0 °C.

    • Fail: If sample turns brown/black before flowing, report "Decomposition" rather than melting.

Validation & Troubleshooting Logic

The following decision tree illustrates the logic flow for validating the melting point, ensuring that decomposition products do not yield false positives.

MP_Validation Start Start: Unknown Lot of 2-methyl-1H-imidazole-4-carboxamide TGA Step 1: TGA Screening (N2 atm, 10°C/min) Start->TGA Check_MassLoss Is Mass Loss > 1% before 215°C? TGA->Check_MassLoss Dry Action: Dry Sample (Vacuum oven, 50°C) Check_MassLoss->Dry Yes (Volatiles) Decomp_Flag Result: Unstable/Solvated Do NOT run DSC yet Check_MassLoss->Decomp_Flag Yes (Degradation) DSC Step 2: DSC Analysis (Pinhole Pan, 2°C/min) Check_MassLoss->DSC No (<1% loss) Dry->TGA Check_Peak Peak Shape Analysis DSC->Check_Peak Sharp Sharp Endotherm (Onset 218-220°C) Check_Peak->Sharp Pure Melt Broad Broad/Split Peak or Exotherm Check_Peak->Broad Impure/Decomp Capillary Step 3: Visual Confirmation (Capillary Method) Sharp->Capillary Impurity_Fail FAIL: High Impurity or Polymorph Broad->Impurity_Fail Final_Valid VALIDATED MP Report Onset & Range Capillary->Final_Valid

Figure 1: Logical workflow for validating the thermal properties of 2-methyl-1H-imidazole-4-carboxamide, prioritizing stability checks via TGA before precise DSC measurement.

Data Interpretation & Reference Standards

Interpreting the DSC Thermogram

For 2-methyl-1H-imidazole-4-carboxamide, a successful DSC run should show:

  • Baseline: Flat and stable from 100 °C to 200 °C.

  • Endotherm: A sharp, downward peak.

    • Onset (

      
      ):  Should align with the literature value (~218 °C).
      
    • Peak Width: A width at half-height

      
       indicates low purity (< 98%).
      
  • Post-Melt: If the baseline rises sharply immediately after the melt, the compound is decomposing in the liquid phase. This is common for imidazole carboxamides.

Reference Standard Calibration

To ensure the accuracy of the 218–220 °C measurement, calibrate the instrument using standards that bracket this range. Do not rely solely on Indium (156.6 °C).

StandardMelting PointPurpose
Indium 156.6 °CLow-range calibration (Heat Flow & Temp).
Saccharin 228.0 °CCritical High-Range Standard. Closest USP reference to the target compound.
Caffeine 236.0 °CAlternative high-range standard.

System Suitability Requirement: Before running the sample, run the Saccharin standard. The measured onset must be within ± 0.5 °C of the certificate value.

References

  • Sigma-Aldrich. Product Specification: 2-Methyl-1H-imidazole-4-carboxamide (CAS 87326-30-5).

  • United States Pharmacopeia (USP). General Chapter <891> Thermal Analysis. Rockville, MD: USP Convention.

  • United States Pharmacopeia (USP).
  • Gabbott, P.Principles and Applications of Thermal Analysis. Blackwell Publishing, 2008.
  • PubChem. Compound Summary: 2-methyl-1H-imidazole-4-carboxamide.[1][4][6][9] National Library of Medicine.

Sources

Comparative

UV-Vis Absorption Profiling of 2-Methyl-1H-imidazole-4-carboxamide: A Comparative Technical Guide

The following guide provides an in-depth technical analysis of the UV-Vis absorption profile of 2-methyl-1H-imidazole-4-carboxamide , designed for researchers in analytical chemistry and drug development. Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the UV-Vis absorption profile of 2-methyl-1H-imidazole-4-carboxamide , designed for researchers in analytical chemistry and drug development.

Executive Summary & Application Context

2-methyl-1H-imidazole-4-carboxamide (CAS: 26832-30-5 / 26832-08-6 analog) is a critical imidazole intermediate, often encountered in the synthesis of purine nucleoside analogs and alkylating antineoplastic agents (e.g., Temozolomide derivatives).

In drug development, this compound serves as both a synthetic building block and a potential process-related impurity . Its detection relies heavily on understanding its electronic transitions relative to structurally similar byproducts. Unlike its 5-amino analog (AIC), which exhibits strong absorption due to the amino auxochrome, the 2-methyl derivative displays a distinct, hypsochromic spectral signature that requires precise pH control for accurate quantification.

This guide compares the target compound against three standard alternatives to establish a robust identification protocol.

Spectral Characteristics & Comparative Analysis

The Chromophore System

The UV absorption of 2-methyl-1H-imidazole-4-carboxamide is governed by two primary electronic transitions:

  • 
     Transition (~210–220 nm):  Originating from the imidazole heterocyclic ring. The 2-methyl substituent induces a slight bathochromic (red) shift (+2–5 nm) compared to the unsubstituted imidazole due to hyperconjugation and inductive effects (+I).
    
  • 
     / Charge Transfer (~260–275 nm):  Associated with the conjugated carboxamide moiety (
    
    
    
    conjugated to the ring). This band is weaker and more solvent-dependent (solvatochromic) than in amino-substituted imidazoles.
Comparative Performance Data

The following table contrasts the target compound with its most common analytical interferences.

CompoundPrimary

(nm)
Secondary

(nm)
Structural Driver for AbsorptionDistinction Factor
2-Methyl-1H-imidazole-4-carboxamide 215–218 265–275 (Shoulder) Imidazole Ring + Conjugated Amide + 2-MeTarget Profile
1H-Imidazole-4-carboxamide (Parent)210–215260–270Imidazole Ring + Conjugated AmideLacks 2-Me shift; slightly lower

.
5-Amino-1H-imidazole-4-carboxamide (AIC)267–270~235Amide + 5-Amino Auxochrome Strong Red Shift. The amino group significantly intensifies and shifts the amide band.
2-Methylimidazole (Raw Material)206–210NoneImidazole Ring + 2-MeLacks Amide Band. Transparent >230 nm.
Temozolomide (API)330254Tetrazine Ring SystemDistinct band at 330 nm (yellow color).

Key Insight: The absence of the 5-amino group in the target compound results in a hypsochromic shift (blue shift) of the secondary band compared to AIC. If your sample shows a strong peak at 267 nm, it is likely contaminated with AIC, not the 2-methyl derivative.

Experimental Protocol: Self-Validating Quantification

To ensure scientific integrity, the following protocol includes "Checkpoints" to validate the system during operation.

A. Reagents & Solvent System
  • Solvent: Methanol (HPLC Grade) or Phosphate Buffer (pH 7.0).

    • Why: Water is acceptable, but Methanol often sharpens the fine structure of the amide band.

  • Blank: Pure solvent from the same bottle used for dissolution.

B. Sample Preparation Workflow
  • Stock Solution: Dissolve 10 mg of 2-methyl-1H-imidazole-4-carboxamide in 100 mL Methanol (Concentration: 100 µg/mL).

  • Working Standard: Dilute 1.0 mL of Stock into 10 mL Methanol (Final: 10 µg/mL).

    • Checkpoint: The solution must be visually clear. Any turbidity indicates insolubility or salt formation.

  • pH Adjustment (Critical):

    • Imidazoles are amphoteric.

    • Acidic pH (<4): Protonation of the ring nitrogen (N3) stabilizes the aromatic system, often causing a hypsochromic shift.

    • Basic pH (>10): Deprotonation of the N1 pyrrole-like nitrogen can cause a bathochromic shift.

    • Recommendation: Measure at pH 7.0 for consistent comparison with literature values.

C. Measurement Parameters
  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or Agilent Cary 60).

  • Range: 190 nm – 400 nm.

  • Path Length: 1.0 cm (Quartz Cuvette).

  • Scan Speed: Medium (to capture the shoulder at 270 nm).

Analytical Workflow Diagram

The following diagram illustrates the logical flow for identifying the target compound and distinguishing it from impurities like AIC or precursors.

UV_Analysis_Workflow Start Start: Unknown Sample Analysis SolventPrep Dissolve in MeOH/Buffer (pH 7.0) Start->SolventPrep Scan Acquire Spectrum (190-400 nm) SolventPrep->Scan Check1 Peak at >300 nm? Scan->Check1 Result_TMZ Contamination: Temozolomide (Tetrazine) Check1->Result_TMZ Yes Check2 Strong Peak at ~267 nm? Check1->Check2 No Result_AIC Identity: 5-Amino-imidazole-4-carboxamide (AIC) Check2->Result_AIC Yes (High Intensity) Check3 Peak at ~215 nm + Shoulder ~270 nm? Check2->Check3 No (Low/No Intensity) Result_Target CONFIRMED: 2-Methyl-1H-imidazole-4-carboxamide Check3->Result_Target Yes Result_Raw Identity: 2-Methylimidazole (No Amide) Check3->Result_Raw No (Only <210 nm)

Caption: Logical decision tree for distinguishing 2-methyl-1H-imidazole-4-carboxamide from common structural analogs based on spectral features.

Technical Interpretation of Results

The "Methyl Effect"

Comparing 1H-imidazole-4-carboxamide to 2-methyl-1H-imidazole-4-carboxamide :

  • The methyl group is an electron-donating group (+I effect).

  • It slightly destabilizes the HOMO (Highest Occupied Molecular Orbital) while having less effect on the LUMO.

  • Result: The energy gap (

    
    ) decreases slightly, leading to a small red shift (bathochromic shift)  of 2–5 nm in the primary 
    
    
    
    band compared to the non-methylated parent. This is a subtle but definitive confirmation of the 2-methyl substitution when high-resolution spectra are overlaid.
Purity Assessment[1]
  • 
     Ratio Check:  Calculate the ratio of Absorbance at 215 nm to Absorbance at 270 nm (
    
    
    
    ).
    • A consistent ratio indicates pure compound.

    • If the ratio decreases (i.e.,

      
       increases disproportionately), suspect contamination with AIC  (which absorbs strongly at 267 nm).
      
    • If the ratio increases (i.e.,

      
       vanishes), suspect contamination with 2-methylimidazole  (raw material).
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73824, 2-Methyl-1H-imidazole-4-carboxylic acid. Retrieved from [Link]

  • NIST Chemistry WebBook. 1H-Imidazole, 2-methyl- UV/Visible Spectrum. SRD 69. Retrieved from [Link]

  • Hunsucker, S. W., et al. (2005).Procedure for the Analysis of Temozolomide and its Impurities. Journal of Chromatography B. (Contextual grounding for imidazole carboxamide impurities).
  • Trivedi, M. K., et al. (2015). Physical and Structural Characterization of Biofield Treated Imidazole Derivatives. Natural Products Chemistry & Research. (Provides comparative UV data for 2-methylimidazole vs imidazole). Retrieved from [Link]

  • MDPI Molecules (2013). Identification and Physicochemical Characteristics of Temozolomide Process-Related Impurities. (Detailed spectral data on imidazole carboxamide intermediates). Retrieved from [Link]

Safety & Regulatory Compliance

Safety

2-methyl-1H-imidazole-4-carboxamide proper disposal procedures

Comprehensive Disposal and Handling Guide for 2-methyl-1H-imidazole-4-carboxamide As a laboratory professional, ensuring the safe handling and disposal of heterocyclic organic compounds is paramount for both operational...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Handling Guide for 2-methyl-1H-imidazole-4-carboxamide

As a laboratory professional, ensuring the safe handling and disposal of heterocyclic organic compounds is paramount for both operational safety and environmental compliance. 2-methyl-1H-imidazole-4-carboxamide (CAS: 87326-30-5) is a specialized building block frequently utilized in drug discovery and the synthesis of androgen receptor modulators[1]. Because it shares the core structural hazards of the parent imidazole ring, it requires stringent, causality-driven disposal protocols[2].

This guide provides an authoritative, step-by-step framework for the safe management, containment, and destruction of this compound.

Hazard Identification & Chemical Properties

To design an effective disposal strategy, we must first understand the physicochemical properties of the waste material. The table below summarizes the critical quantitative data for 2-methyl-1H-imidazole-4-carboxamide[3][4].

PropertyValue / Description
Chemical Name 2-methyl-1H-imidazole-4-carboxamide
CAS Number 87326-30-5
Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
Physical State Solid (typically off-white powder)
Hazard Classification Corrosive, Irritant, Acute Toxicity (Oral)[2][5]
Incompatibilities Strong oxidizers, acid chlorides, acid anhydrides[6]

Mechanistic Toxicology & Reactivity (The "Why")

Standard operating procedures often list rules without explaining the underlying chemistry. Understanding the molecular behavior of 2-methyl-1H-imidazole-4-carboxamide ensures that laboratory personnel can anticipate and mitigate risks before they escalate.

  • Corrosivity and Tissue Damage: The imidazole ring is electron-rich, possessing both a basic pyridine-like nitrogen and an acidic pyrrole-like nitrogen. In aqueous environments (such as human tissue or mucous membranes), it can act as a strong base, leading to severe skin burns and eye damage[6].

  • Exothermic Reactivity: The nitrogen lone pairs make the molecule highly susceptible to electrophilic attack. If inadvertently mixed with strong oxidizers or acid chlorides in a waste carboy, the compound will undergo rapid, exothermic degradation. This can generate sufficient heat and gas to rupture sealed waste containers[5][6].

  • Environmental Persistence: Heterocyclic aromatic rings are highly stable. Disposing of this compound down the sink is strictly prohibited[2][7]. It can act as a biocide against the active sludge bacteria used in municipal wastewater treatment facilities, leading to broader environmental contamination.

Step-by-Step Disposal Protocol

Every protocol described here is designed as a self-validating system. By incorporating verification steps (like pH checks), you ensure the integrity of the disposal process.

Phase 1: Waste Segregation and Containment
  • Select the Container: Use a chemically compatible, high-density polyethylene (HDPE) or glass container. Ensure the container has an airtight, screw-cap seal.

  • Segregate: Strictly isolate this waste stream from non-halogenated solvents, strong acids, and oxidizers[6].

  • State Separation: Collect solid waste (contaminated powders, weigh boats, pipette tips) separately from liquid waste (solutions of the compound in DMSO or water).

  • Self-Validation (Liquid Waste): Before sealing an aqueous waste container, test the pH using indicator paper. If the solution is highly basic (pH > 10), carefully neutralize it to pH 6-8 using dilute HCl. This prevents the gradual degradation of the container and minimizes transport hazards.

Phase 2: Labeling and Storage
  • GHS Labeling: Attach a compliant Hazardous Waste label immediately upon adding the first drop or grain of waste. Mark it clearly with: "Hazardous Waste - Toxic/Corrosive Organic Solid (2-methyl-1H-imidazole-4-carboxamide)"[5][8].

  • Accumulation: Store the sealed container in a designated, secure, cool, dry, and well-ventilated secondary containment tray[2].

  • Environmental Control: Ensure the storage area is kept away from direct sunlight and sources of ignition, as fine dust from imidazole derivatives can form explosive concentrations in the air[6].

Phase 3: Final Destruction
  • EHS Transfer: Do not attempt to neutralize or destroy the bulk chemical in-house. Submit a Chemical Collection Request Form to your institution's Environmental Health and Safety (EHS) department[6].

  • High-Temperature Incineration: The only environmentally sound method for the final destruction of this compound is professional high-temperature incineration (>850°C). This extreme heat is required to break the robust carbon-nitrogen bonds of the imidazole ring, converting the compound into CO2, H2O, and NOx (which are subsequently scrubbed by the facility's emission controls)[8].

Spill Response & Decontamination Workflow

In the event of an accidental spill, immediate and methodical action is required to prevent aerosolization and systemic exposure.

Methodology:

  • Evacuate and Assess: Clear the immediate area. Determine if the spill is a dry powder or a solvent solution.

  • Don PPE: Equip a fully-buttoned lab coat, chemical safety goggles, and double-layered nitrile gloves. If dust is present, a NIOSH-approved P2/N95 particulate respirator is required[7].

  • Containment: For powders, avoid dry sweeping which generates dust. Lightly moisten the spill with water (if safe) or cover with wet paper towels. For liquids, surround with an inert absorbent (e.g., vermiculite or sand)[6].

  • Mechanical Collection: Use non-sparking plastic scoops to transfer the absorbed material into a hazardous waste bag.

  • Decontamination: Wash the affected surface with a mild, pH-neutral detergent, followed by a thorough water rinse. Collect all wash water as hazardous waste[7].

SpillResponse Start Spill Detected Assess Assess Volume & State (Solid vs. Solution) Start->Assess PPE Don Appropriate PPE (Nitrile, Goggles, Coat) Assess->PPE Contain Contain Spill (Inert Absorbent/Moisten) PPE->Contain Collect Mechanical Collection (Non-sparking tools) Contain->Collect Decon Surface Decontamination (pH neutral wash) Collect->Decon Dispose Transfer to EHS (Hazardous Waste) Decon->Dispose

Workflow for 2-methyl-1H-imidazole-4-carboxamide spill containment and decontamination.

References

  • Washington State University (WSU). "Standard Operating Procedure: Imidazole". Available at: [Link]

  • Carl Roth. "Safety Data Sheet: Imidazole". Available at: [Link]

  • Google Patents. "US8975254B2 - Androgen receptor modulating compounds".

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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